WZ8040
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIISCIGBPUVZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659652 | |
| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-57-2 | |
| Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WZ8040: An In-Depth Technical Guide to its Mechanism of Action
Authored by: Gemini AI
Abstract
WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It was developed to target the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
The discovery of activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, revolutionized the treatment of a subset of NSCLC. First-generation reversible TKIs like gefitinib and erlotinib demonstrated significant clinical efficacy in patients harboring these mutations. However, the vast majority of patients inevitably develop acquired resistance, with the T790M mutation in exon 20 being the most common culprit, accounting for approximately 50-60% of cases. The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of competitive inhibitors. This clinical challenge spurred the development of third-generation, irreversible EGFR inhibitors designed to overcome T790M-mediated resistance. This compound emerged as a key preclinical compound in this class, demonstrating high potency against T790M-mutant EGFR while sparing the wild-type (WT) receptor, promising a wider therapeutic window and reduced toxicity.
Molecular Mechanism of Action: Covalent Inhibition of Mutant EGFR
This compound exerts its inhibitory effect through a targeted and irreversible mechanism. Its chemical structure features a pyrimidine core and an acrylamide "warhead," which is crucial for its mode of action.[1]
Covalent Binding to Cysteine 797
The primary mechanism of this compound is the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible interaction is a Michael addition reaction, where the acrylamide group of this compound acts as a Michael acceptor for the nucleophilic thiol group of Cys797.[3] The formation of this covalent bond permanently blocks the ATP-binding site, thereby inactivating the kinase function of the receptor.
Selectivity for Mutant EGFR
This compound exhibits remarkable selectivity for mutant forms of EGFR, particularly those harboring the T790M resistance mutation, over the wild-type receptor.[1][4] This selectivity is attributed to the specific conformational changes induced by the activating and resistance mutations in the EGFR kinase domain, which create a more favorable environment for the binding of this compound. The compound is reported to be up to 100-fold less potent against wild-type EGFR, which is a significant advantage in minimizing off-target effects and associated toxicities.[1][4]
Downstream Signaling Inhibition
By irreversibly inhibiting EGFR kinase activity, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. The inhibition of key signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, has been demonstrated through a reduction in the phosphorylation levels of key effector proteins such as EGFR, AKT, and ERK1/2.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
The Discovery of WZ8040: A Targeted Approach to Overcoming EGFR T790M-Mediated Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) kinase domain represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This mutation confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), necessitating the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery of WZ8040, a potent and selective irreversible inhibitor of the EGFR T790M mutant.
Introduction
EGFR-activating mutations, such as exon 19 deletions and the L858R point mutation, are key drivers in a subset of NSCLCs, rendering them sensitive to TKIs like gefitinib and erlotinib. However, the majority of patients inevitably develop resistance, with the T790M mutation accounting for approximately 50-60% of cases. The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.
This compound was identified through a targeted screen of an irreversible kinase inhibitor library designed to specifically inhibit the EGFR T790M mutant while sparing the wild-type (WT) receptor.[1][2] This mutant-selective approach aimed to overcome the dose-limiting toxicities associated with non-selective EGFR inhibitors.
Quantitative Analysis of this compound Activity
The in vitro potency and selectivity of this compound were evaluated across a panel of NSCLC cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's significant potency against EGFR T790M-harboring cells compared to wild-type EGFR cells.
| Cell Line | EGFR Genotype | This compound IC50 (nM) | Reference |
| Sensitive | |||
| PC9 | del E746_A750 | 6 | [1][3] |
| HCC827 | del E746_A750 | 1 | [1] |
| H3255 | L858R | 66 | [1][3] |
| Resistant | |||
| PC9 GR | del E746_A750, T790M | 8 | [1][3] |
| H1975 | L858R, T790M | 9 | [1][3] |
| Wild-Type | |||
| HN11 | EGFR & ERBB2 WT | 1820 | [1] |
| Other | |||
| H1819 | ERBB2 amp | 738 | [1][3] |
| Calu-3 | ERBB2 amp | 915 | [1][3] |
| H1781 | ERBB2 Ins G776V, C | 744 | [1][3] |
| HCC827 GR | del E746_A750, MET amp | >3300 | [1][3] |
Key Experimental Protocols
Cell Viability (MTS) Assay
This protocol outlines the methodology used to determine the cytotoxic effects of this compound on various NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC9, H1975, etc.)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Plate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000 cells per well in 100 µL of complete growth medium.
-
Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound (typically ranging from 0.001 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: 20 µL of MTS reagent was added to each well.
-
Incubation: Plates were incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a plate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the DMSO-treated control. IC50 values were determined using non-linear regression analysis.
Immunoblotting
This protocol was used to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-Erk1/2 (Thr202/Tyr204)
-
Total Erk1/2
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Cell Treatment: Cells were treated with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed with lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an ECL detection system.
Visualizing the Mechanism and Workflow
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the cell viability (MTS) assay.
Selectivity of this compound
Caption: Logical relationship of this compound's selectivity for mutant vs. wild-type EGFR.
Conclusion
The discovery of this compound represents a landmark in the development of targeted therapies for NSCLC. Its novel pyrimidine scaffold and irreversible binding mechanism confer high potency and selectivity for the EGFR T790M resistance mutation. The preclinical data for this compound and its analogs, such as WZ4002, paved the way for the development of next-generation EGFR TKIs that have demonstrated significant clinical benefit in patients with T790M-positive NSCLC. This technical guide provides a comprehensive overview of the foundational discovery and characterization of this compound, offering valuable insights for researchers and drug developers in the field of oncology.
References
WZ8040 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway and mechanism of action of WZ8040, a potent and selective irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). The document details its molecular interactions, downstream effects, and includes experimental protocols and quantitative data to support further research and development.
Core Mechanism of Action
This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to target the T790M "gatekeeper" mutation. This mutation is a primary mechanism of acquired resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib, in the treatment of non-small cell lung cancer (NSCLC).
The primary mechanism of this compound is its function as an irreversible, mutant-selective inhibitor of EGFR . It possesses a covalent pyrimidine framework, which distinguishes it from the quinazoline-based core of earlier generation inhibitors.[1] This structure allows this compound to form a covalent bond with a specific cysteine residue, Cys797, located in the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible binding permanently inactivates the receptor, thereby blocking its downstream signaling cascades.
A key feature of this compound is its high selectivity for EGFR harboring the T790M mutation, with significantly less activity against wild-type (WT) EGFR.[1][3] This selectivity is crucial as it minimizes the toxicities associated with the inhibition of WT EGFR in healthy tissues, a common side effect of less selective inhibitors.[4]
Quantitative Data: In Vitro Potency
The in vitro potency of this compound has been evaluated across a panel of NSCLC cell lines with various EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against cell lines with activating EGFR mutations (e.g., Del E746_A750, L858R) and, most importantly, those with the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | Del E746_A750 | 1[5] |
| PC9 | Del E746_A750 | 6[4] |
| H3255 | L858R | 66[5] |
| H1975 | L858R/T790M | 9[5] |
| PC9 GR | Del E746_A750/T790M | 8[5] |
| Ba/F3 | EGFR Del E746_A750 | 2[5] |
| Ba/F3 | EGFR L858R/T790M | 9[5] |
| Ba/F3 | Wild-Type EGFR | 32[5] |
| HN11 | EGFR & ERBB2 WT | 1820[5] |
| HCC827 GR | EGFR E746_A750/MET amp | >3300[5] |
| H1819 | ERBB2 amp | 738[5] |
| Calu-3 | ERBB2 amp | 915[5] |
| H1781 | ERBB2 Ins G776V, C | 744[5] |
Signaling Pathway of this compound
Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation. The two major pathways activated by EGFR are the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.
This compound, by irreversibly inhibiting EGFR phosphorylation, effectively blocks the activation of these downstream cascades. This leads to the suppression of pro-survival and proliferative signals, ultimately inducing apoptosis in cancer cells dependent on mutant EGFR signaling.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., H1975, PC9)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile 96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to verify the mechanism of action of this compound by detecting changes in the phosphorylation status of EGFR and its downstream targets, AKT and ERK.
Materials:
-
This compound stock solution
-
EGFR-mutant cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 2-24 hours. Include a vehicle control.
-
EGF Stimulation: For a robust signal, stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of mutant EGFR, particularly the T790M resistance mutation. Its mechanism of action involves the covalent modification of Cys797 in the EGFR kinase domain, leading to the inhibition of downstream signaling through the PI3K/AKT and MAPK/ERK pathways. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in the context of EGFR-mutant cancers.
References
- 1. Tyrosine phosphoproteomics identified both co-drivers and co-targeting strategies for T790M-related EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide Map of Targets of T790M-EGFR-Directed Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
WZ8040: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It was developed to target the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors in the treatment of non-small cell lung cancer (NSCLC).[3][4] This document provides a comprehensive technical overview of the target selectivity profile of this compound, including quantitative data on its inhibitory activity, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The selectivity of this compound has been extensively characterized against various EGFR mutants and other related kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of this compound's potency and selectivity.
Table 1: this compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [5][6]
| Cell Line | EGFR Genotype | IC50 (nM) |
| HCC827 | delE746_A750 | 1 |
| PC9 | delE746_A750 | 6 |
| H3255 | L858R | 66 |
| H1975 | L858R/T790M | 9 |
| PC9 GR | delE746_A750/T790M | 8 |
| HCC827 GR | delE746_A750/MET amp | >3300 |
| HN11 | EGFR & ERBB2 WT | 1820 |
Table 2: this compound IC50 Values in Ba/F3 Cells Expressing Various Kinases [7]
| Kinase Expressed | IC50 (nM) |
| EGFR delE746_A750 | 2 |
| EGFR L858R | 6 |
| EGFR delE746_A750/T790M | 6 |
| ERBB2 insG776V,C | 20 |
| ERBB2 WT | 32 |
This compound demonstrates remarkable potency against EGFR harboring activating mutations (delE746_A750, L858R) and the T790M resistance mutation, with IC50 values in the low nanomolar range.[1][2][7] Notably, it is significantly less active against wild-type EGFR, highlighting its mutant-selective profile.[1][7] This selectivity is crucial for minimizing off-target effects and associated toxicities. This compound also exhibits some activity against ERBB2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the target selectivity profile of this compound.
Cell Viability and Proliferation Assay (MTS Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., PC9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile 96-well plates
-
MTS reagent (containing PES)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow the cells to attach and grow for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTS Addition: Add 20 µL of MTS solution to each well.[7][8][9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[7][8][9]
-
Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.[7][9]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
This technique is employed to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
This compound
-
EGFR-expressing cell lines
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes at 37°C.
-
Cell Lysis: Place the culture dishes on ice, wash the cells with ice-cold PBS, and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and a loading control like β-actin.
Mandatory Visualizations
EGFR Signaling Pathway and Point of this compound Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the mechanism of action for this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5][6][8][9][10] this compound irreversibly binds to the kinase domain of EGFR, preventing ATP binding and subsequent autophosphorylation, thereby inhibiting these downstream signals.
Experimental Workflow for Determining this compound IC50
The following diagram outlines the logical flow of the experimental process to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Logical Relationship of this compound's Selectivity
This diagram illustrates the key selectivity profile of this compound, highlighting its preferential inhibition of mutant EGFR over wild-type EGFR.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. benchchem.com [benchchem.com]
- 3. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
WZ8040: A Deep Dive into its Structure-Activity Relationship as a Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
WZ8040 is a pivotal molecule in the development of targeted therapies for non-small cell lung cancer (NSCLC). As a covalent, irreversible inhibitor of the epidermal growth factor receptor (EGFR), its development has provided crucial insights into overcoming resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies used to elucidate its potent and selective inhibitory profile.
Core Structure and Mechanism of Action
This compound belongs to the class of 2,4-disubstituted pyrimidine-based EGFR inhibitors. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding is facilitated by the acrylamide "warhead" on the this compound molecule, which acts as a Michael acceptor. This covalent interaction effectively and permanently disables the kinase activity of the receptor, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.
A key feature of this compound is its selectivity for mutant forms of EGFR, particularly those harboring the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to earlier EGFR inhibitors like gefitinib and erlotinib. This compound demonstrates significantly higher potency against EGFR T790M mutants compared to wild-type EGFR, a characteristic that is critical for a favorable therapeutic window and reduced off-target effects.[1]
Structure-Activity Relationship Insights
The development of this compound and its analogs has revealed several key structural features that govern its potency and selectivity. The core pyrimidine scaffold serves as a robust anchor within the ATP-binding site. The SAR can be dissected by considering the key substitutions at the C2 and C4 positions of the pyrimidine ring, as well as the nature of the acrylamide moiety.
The aniline substituent at the C2 position plays a crucial role in orienting the molecule within the kinase domain and contributing to its selectivity. Modifications to this ring system can significantly impact the inhibitor's potency.
The thioether linkage at the C4 position connects the pyrimidine core to the phenylacrylamide portion of the molecule. This linkage provides the necessary flexibility for the acrylamide warhead to optimally position itself for the covalent reaction with Cys797.
The acrylamide group is the pharmacophore responsible for the irreversible inhibition. The electrophilicity of the β-carbon of the acrylamide is critical for the Michael addition reaction with the sulfhydryl group of Cys797.
Systematic studies on related quinazoline and pyrimidine-based inhibitors have shown that the presence of a small, electron-withdrawing group on the aniline ring can enhance activity. Furthermore, the nature of the substituent on the acrylamide can influence reactivity and, consequently, the overall potency of the inhibitor.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been extensively characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its potency against different EGFR genotypes and in various NSCLC cell lines.
| Cell Line | EGFR Genotype | IC50 (nM) |
| HCC827 | del E746_A750 | 1 |
| PC9 | del E746_A750 | 6 |
| H3255 | L858R | 66 |
| H1975 | L858R/T790M | 9 |
| PC9 GR | del E746_A750/T790M | 8 |
| HN11 | EGFR & ERBB2 WT | 1820 |
| HCC827 GR | del E746_A750/MET amp | >3300 |
| H1819 | ERBB2 amp | 738 |
| Calu-3 | ERBB2 amp | 915 |
| H1781 | ERBB2 Ins G776V, C | 744 |
Table 1: Cellular IC50 values of this compound in various NSCLC cell lines.[2][3]
| Target | IC50 (nM) |
| EGFR del E746_A750 | 2 |
| EGFR L858R | 6 |
| EGFR del E746_A750/T790M | 6 |
| Wild-Type EGFR | 1820 |
| ERBB2 Ins G776V,C | 20 |
| Wild-Type ERBB2 | 32 |
Table 2: Inhibitory activity of this compound against purified EGFR and ERBB2 kinases in Ba/F3 cells.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
ATP
-
A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
NSCLC cell lines (e.g., H1975, PC9, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Western Blotting for EGFR Phosphorylation
This technique is used to assess the ability of this compound to inhibit the autophosphorylation of EGFR in cells.
-
Reagents and Materials:
-
NSCLC cell lines
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and an antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
-
Procedure:
-
Plate the cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the level of EGFR phosphorylation relative to the total EGFR and the loading control.
-
Visualizing the Impact of this compound
The following diagrams illustrate the key concepts related to this compound's mechanism of action and the experimental workflow for its characterization.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for characterizing this compound's SAR.
Conclusion
This compound stands as a testament to the power of structure-based drug design in overcoming clinical challenges in cancer therapy. Its potent and selective inhibition of mutant EGFR, particularly the T790M resistance mutation, has paved the way for the development of next-generation EGFR inhibitors. The detailed understanding of its structure-activity relationship, derived from rigorous biochemical and cellular characterization, continues to inform the design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of targeted cancer therapies.
References
The Pharmacokinetics and Pharmacodynamics of WZ8040: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates significant activity against EGFR isoforms harboring activating mutations, including the T790M resistance mutation, while displaying markedly less potency against wild-type EGFR. This selectivity profile positions this compound as a promising candidate for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) that has developed resistance to first- and second-generation EGFR inhibitors. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacodynamics
Mechanism of Action
This compound is a covalent pyrimidine-based EGFR inhibitor. It selectively and irreversibly binds to the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification blocks the kinase activity of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. The unique structural design of this compound allows for high affinity towards mutant EGFR, including the T790M gatekeeper mutation, which confers resistance to other EGFR inhibitors, while having a significantly lower affinity for wild-type (WT) EGFR. This selectivity is attributed to the specific conformation of the drug-binding pocket in the mutant receptor.[1][2][3]
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against various NSCLC cell lines harboring EGFR mutations. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in Table 1. Notably, this compound is 30- to 100-fold more potent against EGFR T790M mutants compared to quinazoline-based EGFR inhibitors and up to 100-fold less potent against wild-type EGFR.[1][2]
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | del E746_A750 | 1[4][5] |
| PC9 | del E746_A750 | 6[4][5] |
| H3255 | L858R | 66[4][5] |
| H1975 | L858R/T790M | 9[4][5] |
| PC9 GR | del E746_A750/T790M | 8[4][5] |
| Ba/F3 | del E746_A750 | 2[4] |
| Ba/F3 | L858R | 6 |
| Ba/F3 | del E746_A750/T790M | 6 |
| HN11 | WT | 1820 |
Inhibition of Downstream Signaling
Consistent with its mechanism of action, this compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2, in EGFR-mutant cell lines.[6]
Pharmacokinetics
Table 2: Pharmacokinetic Parameters of WZ4002 in Mice
| Parameter | Value |
| Dose | 25 mg/kg (oral gavage) |
| Cmax (Maximum Plasma Concentration) | 429 ng/mL[6] |
| Tmax (Time to Cmax) | Not Reported |
| AUC (Area Under the Curve) | Not Reported |
| t1/2 (Half-life) | 2.5 hours[6] |
| Oral Bioavailability | 24%[6] |
In Vivo Efficacy
In vivo studies using transgenic mouse models of EGFR-mutant lung cancer have demonstrated the anti-tumor efficacy of WZ-series inhibitors. Treatment with WZ4002, a close analog of this compound, resulted in significant tumor regression in mice harboring tumors with either the EGFR L858R/T790M or Del E746_A750/T790M mutations.[6]
Pharmacodynamic Effects in Vivo
Pharmacodynamic analyses of tumors from treated mice revealed that WZ4002 effectively inhibited the phosphorylation of EGFR, Akt, and ERK1/2.[6] Furthermore, immunohistochemical analysis showed a significant increase in apoptosis, as measured by TUNEL staining, and a significant decrease in cell proliferation, as measured by Ki67 staining, in tumor tissues from WZ4002-treated mice compared to vehicle-treated controls.[6]
Experimental Protocols
In Vitro Cell Viability Assay
Protocol:
-
Cell Seeding: NSCLC or Ba/F3 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0 to 10 µM) in sextuplicate or dodecuplicate.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model with a sigmoidal dose-response curve (e.g., using GraphPad Prism).[5]
Western Blotting for Signaling Pathway Analysis
Protocol:
-
Cell Lysis: Cells are treated with the desired concentrations of this compound for a specified time (e.g., 16 hours), then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. For in vivo samples, tumor tissues are homogenized and lysed.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7][8]
In Vivo Tumor Growth Inhibition Study
Protocol:
-
Animal Model: Genetically engineered mouse models harboring EGFR L858R/T790M or Del E746_A750/T790M mutations are used.
-
Tumor Monitoring: Tumor development is monitored by magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, mice are treated with the WZ-series inhibitor (e.g., WZ4002 at 25 mg/kg) or vehicle (10% 1-methyl-2-pyrrolidinone in 90% PEG-300) via oral gavage daily.[6]
-
Tumor Volume Measurement: Tumor volume is monitored regularly using calipers, with volume calculated using the formula: Volume = (length × width²) / 2.[9] Alternatively, MRI can be used for more precise measurements.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 2 weeks of treatment), mice are euthanized, and tumors are excised for pharmacodynamic analysis.
Immunohistochemistry (IHC)
Protocol for Ki67 and TUNEL Staining:
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Antigen Retrieval: For Ki67 staining, heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).[1][2]
-
Permeabilization: For TUNEL staining, sections are permeabilized with proteinase K.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-free protein block.[1]
-
Primary Antibody/Enzyme Incubation:
-
Secondary Detection:
-
Ki67: A biotinylated secondary antibody is applied, followed by an avidin-biotin-HRP complex.[1]
-
TUNEL: Streptavidin-HRP is applied.
-
-
Chromogen Development: The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Dehydration and Mounting: Sections are dehydrated and mounted with a permanent mounting medium.
-
Analysis: The percentage of Ki67-positive cells (proliferating) or TUNEL-positive cells (apoptotic) is quantified by analyzing multiple high-power fields per tumor section.[6]
Conclusion
This compound is a highly potent and selective irreversible inhibitor of mutant EGFR, including the clinically significant T790M resistance mutation. Its favorable pharmacodynamic profile, characterized by potent inhibition of EGFR signaling and subsequent suppression of tumor cell proliferation and survival, underscores its therapeutic potential. While specific pharmacokinetic data for this compound remains to be fully elucidated, the available data for the closely related analog WZ4002 suggests reasonable oral bioavailability and a half-life conducive to daily dosing. The detailed experimental protocols provided herein offer a foundation for further preclinical and translational research into this promising class of EGFR inhibitors.
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. Ki67 immunohistochemistry staining [bio-protocol.org]
- 3. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
WZ8040's Covalent Engagement of Cys797: A Technical Guide to a Third-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism, characterization, and evaluation of WZ8040, a potent and selective third-generation epidermal growth factor receptor (EGFR) inhibitor. This compound distinguishes itself through its covalent binding to cysteine 797 (Cys797) within the ATP-binding site of EGFR, a key feature for overcoming resistance to earlier generation inhibitors, particularly the T790M mutation. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's activity.
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of EGFR tyrosine kinase inhibitors (TKIs). While first and second-generation TKIs have shown clinical efficacy, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has limited their long-term effectiveness. This compound belongs to a class of third-generation EGFR inhibitors designed to specifically target these resistant forms of the receptor.[1] Its chemical structure incorporates a reactive acrylamide group, which enables the formation of an irreversible covalent bond with the thiol group of Cys797 in the EGFR kinase domain.[1][2] This covalent interaction underpins its high potency and selectivity for mutant EGFR.
Chemical Structure and Covalent Binding Mechanism
This compound is a pyrimidine-based compound featuring an acrylamide moiety.[1][2] This electrophilic "warhead" is strategically positioned to undergo a Michael addition reaction with the nucleophilic thiol of the Cys797 residue located at the entrance of the ATP-binding pocket of EGFR.[1] This irreversible covalent bond formation permanently inactivates the kinase activity of the receptor.[3] The selectivity of this compound for T790M-mutant EGFR over wild-type (WT) EGFR is a critical attribute, leading to a wider therapeutic window and reduced off-target toxicities, such as skin rash and diarrhea, which are common with less selective inhibitors.[1]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been extensively characterized against various EGFR-mutant and WT cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of cancer cells harboring EGFR activating and resistance mutations.
| Cell Line | EGFR Genotype | IC50 (nM) |
| HCC827 | delE746_A750 | 1 |
| PC9 | delE746_A750 | 6 |
| H3255 | L858R | 66 |
| H1975 | L858R/T790M | 9 |
| PC9 GR | delE746_A750/T790M | 8 |
| Ba/F3 | L858R/T790M | 9 |
| Ba/F3 | WT | 32 |
| HN11 | EGFR & ERBB2 WT | 1,820 |
| H1819 | ERBB2 amp | 738 |
| Calu-3 | ERBB2 amp | 915 |
| H1781 | ERBB2 Ins G776V, C | 744 |
| HCC827 GR | delE746_A750/MET amp | >3,300 |
Table 1: IC50 values of this compound against a panel of cancer cell lines with different EGFR and ERBB2 statuses. Data compiled from multiple sources.[3][4]
Experimental Protocols
The characterization of this compound's covalent binding and inhibitory activity relies on a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.
In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
This compound
-
ATP
-
Tyrosine kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Preparation: To the wells of a 384-well plate, add the diluted this compound solutions. Include control wells with buffer and DMSO (for 0% inhibition) and wells without enzyme (for background).
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well, except for the background control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the tyrosine kinase substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[6]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent, such as the ADP-Glo™ system, which quantifies the amount of ADP produced.[5]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines with known EGFR status
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound prepared in complete culture medium. Include vehicle-treated (DMSO) control wells.
-
Incubation: Incubate the cells for a specified period, typically 72 hours.[3]
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours. Living cells will metabolize the reagent to a colored formazan product.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the this compound concentration and calculate the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to directly observe the inhibitory effect of this compound on EGFR autophosphorylation and downstream signaling pathways in cells.
Materials:
-
Cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and, if necessary, serum-starve overnight to reduce basal EGFR phosphorylation. Treat the cells with various concentrations of this compound for a specified time.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) to induce EGFR phosphorylation.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the desired primary antibodies overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Mass Spectrometry Analysis of this compound-EGFR Adduct
Mass spectrometry provides direct evidence of the covalent bond formation between this compound and Cys797.
Procedure Outline:
-
Incubation: Incubate recombinant EGFR T790M kinase with this compound.[1]
-
Protein Digestion: Digest the protein into smaller peptides using a protease such as pepsin or trypsin.[1]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data for a peptide containing Cys797 with a mass shift corresponding to the molecular weight of this compound. This confirms the covalent modification and identifies Cys797 as the site of adduction.[1]
Signaling Pathways and Visualizations
This compound inhibits the EGFR signaling cascade, which plays a central role in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the experimental workflow for characterizing this compound.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its unique covalent binding mechanism to Cys797 allows for potent and selective inhibition of EGFR, particularly in the context of the T790M resistance mutation. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this compound and other covalent EGFR inhibitors. The continued investigation of such compounds is crucial for improving patient outcomes in EGFR-mutant cancers.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com.cn [promega.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
WZ8040: A Targeted Approach to Overcoming Resistance in EGFR-Mutant Cancers Through AKT and ERK Pathway Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the T790M resistance mutation. This mutation is a primary driver of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The mechanism of action of this compound centers on the covalent modification of a cysteine residue within the ATP-binding site of mutant EGFR, leading to the inhibition of its kinase activity. This targeted inhibition effectively blocks downstream signaling through two critical pathways implicated in cell survival and proliferation: the PI3K/AKT and the RAS/MEK/ERK pathways. This technical guide provides a comprehensive overview of the effects of this compound on the AKT and ERK signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLCs), rendering them sensitive to treatment with EGFR tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these therapies is often limited by the emergence of acquired resistance, most commonly through the secondary T790M mutation in exon 20 of the EGFR gene. The T790M "gatekeeper" mutation enhances the ATP affinity of the kinase domain, reducing the potency of first-generation TKIs.
This compound was developed as a third-generation EGFR inhibitor designed to overcome this resistance mechanism. It exhibits significant selectivity for EGFR mutants, including those harboring the T790M mutation, while displaying considerably lower activity against wild-type (WT) EGFR.[2][3] This selectivity profile is crucial for minimizing off-target effects and associated toxicities. The primary mode of action of this compound involves the irreversible inhibition of EGFR phosphorylation, which in turn abrogates the activation of downstream pro-survival signaling pathways, notably the PI3K/AKT and MAPK/ERK pathways.[2][4] Understanding the precise effects of this compound on these pathways is essential for its continued development and clinical application.
Mechanism of Action of this compound
This compound is a covalent inhibitor that forms an irreversible bond with Cysteine 797 in the ATP binding pocket of the EGFR kinase domain.[2] This covalent modification effectively and permanently inactivates the receptor's kinase function, preventing the autophosphorylation of its tyrosine residues.[4][5] The inhibition of EGFR phosphorylation is the critical upstream event that leads to the suppression of downstream signaling cascades.
Signaling Pathway Overview
The following diagram illustrates the central role of EGFR in activating the AKT and ERK pathways and the point of intervention by this compound.
Caption: this compound inhibits mutant EGFR, blocking downstream AKT and ERK pathways.
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated across a panel of NSCLC cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against cell lines harboring activating EGFR mutations and the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| HCC827 | del E746_A750 | 1 | [5][6] |
| PC9 | del E746_A750 | 6 | [5][6] |
| H3255 | L858R | 66 | [5][6] |
| H1975 | L858R/T790M | 9 | [5][6] |
| PC9 GR | del E746_A750/T790M | 8 | [5][6][7] |
| Ba/F3 | del E746_A750 | 2 | [7] |
| Ba/F3 | del E746_A750/T790M | 6 | [7] |
| HN11 | Wild-Type EGFR | 1820 | [5][7] |
Table 1: this compound IC50 Values in Various Cell Lines
These data highlight the selectivity of this compound for mutant EGFR over wild-type EGFR, with IC50 values in the low nanomolar range for T790M-positive cells, compared to the micromolar range for wild-type cells.[6][7]
Impact of this compound on the AKT and ERK Pathways
The inhibition of EGFR phosphorylation by this compound directly translates to the suppression of the AKT and ERK signaling pathways. This is typically assessed by measuring the phosphorylation status of key proteins in these cascades.
Inhibition of AKT Pathway
The PI3K/AKT pathway is a critical downstream effector of EGFR signaling, promoting cell survival and proliferation.[1] Upon activation, EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of AKT.[1] this compound effectively inhibits the phosphorylation of AKT.[2]
Caption: this compound inhibits EGFR, preventing AKT phosphorylation and activation.
Inhibition of ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade downstream of EGFR that regulates cell proliferation and differentiation. EGFR activation leads to the activation of the small GTPase RAS, which initiates a phosphorylation cascade involving RAF, MEK, and finally ERK.[8] this compound treatment leads to a potent inhibition of ERK1/2 phosphorylation.[2]
Caption: this compound's inhibition of EGFR blocks the RAS/RAF/MEK/ERK signaling cascade.
Experimental Protocols
The following are generalized protocols based on standard methodologies for assessing the effects of this compound on cell viability and protein phosphorylation.
Cell Viability Assay (MTS Assay)
This assay is used to determine the IC50 values of this compound.
-
Cell Seeding: Plate NSCLC or Ba/F3 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72 hours.[6] Include a DMSO-only control.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTS assay.
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the phosphorylation status of EGFR, AKT, and ERK.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 16 hours).[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Key steps in the Western blotting protocol for phospho-protein analysis.
Resistance to this compound and Future Directions
Despite the effectiveness of this compound against the T790M mutation, acquired resistance can still emerge. Mechanisms of resistance to third-generation EGFR inhibitors include the development of a C797S mutation, which prevents the covalent binding of the drug, and the activation of bypass signaling pathways.[9] For instance, reactivation of the ERK signaling pathway through amplification of MAPK1 has been identified as a mechanism of resistance to WZ4002, a compound structurally related to this compound.[8][10] This highlights the importance of understanding the dynamic nature of cancer signaling pathways and suggests that combination therapies targeting both EGFR and downstream or parallel pathways may be necessary to overcome resistance.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of mutant EGFR, including the clinically significant T790M resistance mutant. Its mechanism of action, centered on the inhibition of EGFR phosphorylation, leads to the effective suppression of the pro-survival AKT and ERK signaling pathways. This targeted inhibition translates to potent anti-proliferative activity in relevant cancer cell models. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the clinical potential of this compound and the development of strategies to circumvent potential resistance mechanisms. A thorough understanding of its effects on these key signaling cascades is paramount for its successful translation into effective cancer therapies.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
WZ8040: A Targeted Approach to Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the initial dramatic responses are often followed by the emergence of acquired resistance, posing a significant clinical challenge. A primary mechanism of this resistance is the secondary T790M mutation in the EGFR kinase domain. This "gatekeeper" mutation sterically hinders the binding of first-generation TKIs and increases the enzyme's affinity for ATP, rendering drugs like gefitinib ineffective.[1][2][3] WZ8040, a novel, mutant-selective, irreversible EGFR inhibitor, has emerged as a promising strategy to overcome this resistance by specifically targeting the T790M mutant form of EGFR while sparing the wild-type (WT) receptor.[4][5] This technical guide provides an in-depth overview of this compound's role in overcoming gefitinib resistance, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
The Challenge of Gefitinib Resistance: The T790M Mutation
Activating mutations in EGFR, such as deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase, driving tumor growth.[2] First-generation EGFR TKIs, including gefitinib and erlotinib, are ATP-competitive inhibitors that effectively block the signaling from these mutant receptors.[6]
However, in approximately 50-60% of patients who develop acquired resistance to these drugs, a secondary mutation, T790M, is identified in exon 20 of the EGFR gene.[2][7] The threonine-to-methionine substitution at position 790 has a dual effect:
-
Steric Hindrance: The bulkier methionine residue at the "gatekeeper" position is thought to sterically interfere with the binding of quinazoline-based TKIs like gefitinib.[1][3]
-
Increased ATP Affinity: The T790M mutation increases the affinity of the EGFR kinase domain for ATP, making it more difficult for ATP-competitive inhibitors to effectively block its function at physiological ATP concentrations.[1]
This resistance mechanism necessitates the development of next-generation inhibitors that can effectively target the T790M mutant EGFR. Other, less common mechanisms of gefitinib resistance include MET gene amplification, activation of alternative signaling pathways like PI3K/AKT/mTOR, and histological transformation.[6][8][9]
This compound: A Covalent Inhibitor Targeting EGFR T790M
This compound is a pyrimidine-based, irreversible EGFR inhibitor designed to selectively target EGFR mutants, including the gefitinib-resistant T790M mutant.[10] Its unique chemical structure allows it to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding mode contributes to its high potency and prolonged duration of action against the mutant receptor.[10]
Mechanism of Action
This compound's selectivity for mutant EGFR over WT EGFR is a key attribute. It is 30- to 100-fold more potent against EGFR T790M and up to 100-fold less potent against wild-type EGFR compared to quinazoline-based inhibitors.[4][11] This selectivity is attributed to its distinct chemical scaffold, which does not rely on the hydrogen bonding interactions with the threonine gatekeeper residue that are critical for the binding of first-generation TKIs.[10] By covalently modifying Cys797, this compound effectively and irreversibly shuts down the kinase activity of the T790M mutant, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the AKT and ERK1/2 pathways.[10][12]
Quantitative Efficacy of this compound
The preclinical efficacy of this compound has been demonstrated across various NSCLC cell lines with different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
| Cell Line | EGFR Mutation Status | Gefitinib Sensitivity | This compound IC50 (nM) | Reference |
| Gefitinib-Sensitive | ||||
| HCC827 | del E746_A750 | Sensitive | 1 | [4][13] |
| PC9 | del E746_A750 | Sensitive | 6 | [4][13] |
| H3255 | L858R | Sensitive | 66 | [4][13] |
| Gefitinib-Resistant | ||||
| H1975 | L858R/T790M | Resistant | 9 | [4][13] |
| PC9 GR | del E746_A750/T790M | Resistant | 8 | [4][13] |
| Other Genotypes | ||||
| HCC827 GR | del E746_A750/MET amp | Resistant | >3300 | [4][13] |
| A549 | KRAS mutant | Resistant | >10000 | [4] |
| H3122 | EML4-ALK | Resistant | >10000 | [4] |
| HN11 | EGFR & ERBB2 WT | Resistant | 1820 | [4][13] |
| Cell Line (Ba/F3) | EGFR Mutant Expressed | This compound IC50 (nM) | Reference |
| Ba/F3 | EGFR Del E746_A750 | 2 | [14] |
| Ba/F3 | EGFR L858R | 6 | [14] |
| Ba/F3 | EGFR Del E746_A750/T790M | 6 | [14] |
| Ba/F3 | ERBB2 Ins G776V,C | 20 | [14] |
| Ba/F3 | ERBB2 WT | 32 | [14] |
These data clearly demonstrate the high potency of this compound against cell lines harboring the T790M resistance mutation, with IC50 values in the low nanomolar range.[4][13][14] In contrast, it shows significantly less activity against cells with wild-type EGFR or other resistance mechanisms like MET amplification.[4][13]
Experimental Protocols
The evaluation of this compound's efficacy has relied on a variety of established in vitro and in vivo experimental methodologies.
Cell Viability and Growth Inhibition Assays
-
MTS Assay: To determine the IC50 values, NSCLC cell lines are seeded in 96-well plates and exposed to increasing concentrations of this compound for 72 hours.[4] Cell viability is then assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) survival assay, which measures the metabolic activity of viable cells.[4] The data is typically analyzed using a non-linear regression model with a sigmoidal dose-response curve to calculate the IC50.[11]
Western Blotting for Phosphoprotein Analysis
-
Protocol: To assess the impact of this compound on EGFR signaling, cells are treated with various concentrations of the inhibitor for a specified duration (e.g., 16 hours).[10] Following treatment, cell lysates are prepared and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membranes are then immunoblotted with specific primary antibodies to detect total and phosphorylated forms of EGFR, AKT, and ERK1/2.[10][12] This technique allows for the direct visualization of the inhibition of key signaling proteins.
In Vivo Tumor Xenograft Models
-
Methodology: To evaluate the in vivo efficacy of this compound, human NSCLC cells (e.g., H1975, which harbors the L858R/T790M mutations) are subcutaneously injected into immunocompromised mice.[12] Once tumors are established, mice are treated with this compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and can be analyzed by immunohistochemistry for biomarkers such as Ki-67 (a proliferation marker) and phosphorylated EGFR.[12] Patient-derived xenograft (PDX) models are also utilized to assess the efficacy of this compound in a more clinically relevant setting.[12]
Visualizing the Molecular Landscape
EGFR Signaling Pathway and Gefitinib Resistance
Caption: EGFR signaling pathway, gefitinib inhibition, and the mechanism of this compound in overcoming T790M-mediated resistance.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Logical Relationship: Gefitinib Resistance and this compound's Roledot
References
- 1. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. e-century.us [e-century.us]
- 7. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. 244-MPT overcomes gefitinib resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for WZ8040 in Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] It is particularly effective against EGFR isoforms harboring the T790M mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][4] this compound exhibits significantly greater potency against EGFR T790M mutants compared to wild-type (WT) EGFR, making it a valuable tool for studying resistance mechanisms and developing targeted cancer therapies.[1][2] This document provides detailed protocols for the in vitro use of this compound in cancer cell culture experiments.
Mechanism of Action
This compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2][5] This covalent modification permanently inactivates the receptor, leading to the inhibition of its downstream signaling pathways. This compound is highly selective for EGFR mutants, including those with the gefitinib-sensitizing mutations (Del E746_A750, L858R) and the T790M resistance mutation.[6] Its inhibitory activity against wild-type EGFR is substantially lower, highlighting its mutant-selective profile.[1][2]
Downstream Signaling Pathways
By inhibiting EGFR phosphorylation, this compound effectively blocks key downstream signaling cascades that are crucial for cancer cell proliferation and survival.[7] The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.[2][6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | Del E746_A750 | 1[1][3] |
| PC-9 | Del E746_A750 | 6[1][3][6] |
| H3255 | L858R | 66[1][3] |
| H1975 | L858R/T790M | 9[1][3] |
| PC-9 GR | Del E746_A750/T790M | 8[1][3][6] |
| HN11 | EGFR & ERBB2 WT | 1820[1][6] |
| Calu-3 | ERBB2 amp | 915[1][3] |
| H1819 | ERBB2 amp | 738[1][3] |
| H1781 | ERBB2 Ins G776V, C | 744[1][3] |
Table 2: IC50 Values of this compound in Ba/F3 Cells Expressing EGFR Mutants
| EGFR Mutant Expressed | IC50 (nM) |
| Del E746_A750 | 2[6][8] |
| L858R | 6[6] |
| Del E746_A750/T790M | 6[6] |
| WT ERBB2 | 32[6][8] |
| ERBB2 Ins G776V,C | 20[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells using a colorimetric assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell lines (e.g., H1975, PC-9 GR)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile 96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Viability Assessment:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on EGFR phosphorylation and its downstream targets.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Sterile 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 16 hours.[2]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[9]
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and a loading control (e.g., β-actin).
-
Storage and Handling
This compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][3]
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. adooq.com [adooq.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with WZ8040
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of WZ8040, a potent and selective irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), particularly the T790M resistance mutation.
Introduction
This compound is a pyrimidine-based covalent inhibitor that targets the cysteine-797 residue in the ATP binding site of EGFR. It demonstrates high potency against EGFR isoforms with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR. This selectivity makes this compound a valuable tool for preclinical research in non-small cell lung cancer (NSCLC) models harboring these specific mutations.
Mechanism of Action
This compound selectively and irreversibly inhibits the kinase activity of mutant EGFR. The T790M mutation, known as the "gatekeeper" mutation, confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This compound overcomes this resistance by forming a covalent bond with Cys797, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
EGFR T790M Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/Akt and MAPK pathways.
Quantitative Data
This compound exhibits potent inhibitory activity against various NSCLC cell lines with EGFR mutations.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | del E746_A750 | 1[1][2] |
| PC9 | del E746_A750 | 6[1][2] |
| H3255 | L858R | 66[1][2] |
| H1975 | L858R/T790M | 9[1][2] |
| PC9 GR | del E746_A750/T790M | 8[1][2] |
| HN11 | WT | 1820[3] |
Pharmacokinetic parameters for the structurally similar compound WZ4002 in mice provide an estimate for this compound's in vivo behavior.
| Parameter | Value |
| Achievable Plasma Concentration | 429 ng/mL[4] |
| Half-life (t1/2) | 2.5 hours[4] |
| Oral Bioavailability | 24%[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle for the oral or intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.[1]
-
-
Prepare the final dosing solution. The recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
For a 1 mL final volume, add the components sequentially in a sterile microcentrifuge tube:
-
100 µL of the this compound stock solution in DMSO.
-
400 µL of PEG300. Vortex to mix thoroughly.
-
50 µL of Tween-80. Vortex to mix thoroughly.
-
450 µL of saline. Vortex to achieve a clear, homogenous solution.
-
-
-
Final Concentration and Administration:
Alternative Formulation:
A formulation of 10% 1-methyl-2-pyrrolidinone (NMP) in 90% PEG300 has also been used for similar compounds.[5]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using NSCLC cells harboring EGFR T790M mutations (e.g., H1975, PC9 GR).
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
H1975 or other suitable NSCLC cell line
-
Matrigel (optional)
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Experimental Workflow:
Caption: A typical workflow for an in vivo xenograft study with this compound.
Procedure:
-
Tumor Cell Implantation:
-
Culture H1975 cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., at a dose of 25 mg/kg) and the vehicle control to the respective groups. Administration can be via oral gavage or intraperitoneal injection.
-
A daily dosing schedule is often employed for compounds with a similar half-life.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week as indicators of efficacy and toxicity.
-
The study may be concluded when tumors in the control group reach a specified size, or after a predetermined duration (e.g., 2-3 weeks).
-
At the endpoint, tumors can be excised for further analysis, such as Western blotting to assess the inhibition of EGFR phosphorylation and downstream signaling molecules (p-Akt, p-ERK), or immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers. In a study with the related compound WZ4002, two doses of 2.5 mg/kg or 25 mg/kg separated by 16 hours effectively inhibited EGFR, AKT, and ERK1/2 phosphorylation.[4] A subsequent 2-week efficacy study showed significant tumor regression with WZ4002 treatment.[4]
-
Safety and Handling
This compound is a potent research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor volumes as a predictor of response to the anti-EGFR antibody drug conjugate depatuxizumab mafadotin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) following WZ8040 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation through various signaling pathways.[1] Dysregulation of EGFR signaling, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] The T790M mutation in the EGFR kinase domain is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[2]
WZ8040 is a potent, irreversible, and mutant-selective inhibitor of EGFR, demonstrating significant activity against EGFR isoforms harboring the T790M resistance mutation, as well as other common activating mutations such as L858R and exon 19 deletions.[3][4][5] this compound covalently binds to the Cys797 residue in the ATP-binding pocket of EGFR, thereby blocking its kinase activity and subsequent autophosphorylation.[2] This application note provides a detailed protocol for utilizing this compound to inhibit EGFR phosphorylation and its detection via Western blot analysis in cancer cell lines.
Data Presentation
The inhibitory activity of this compound has been quantified across a panel of NSCLC cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values from cell growth assays are summarized below.
Table 1: this compound IC50 Values in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | del E746_A750 | 1[3][4] |
| PC9 | del E746_A750 | 6[3][4] |
| H3255 | L858R | 66[3][4] |
| H1975 | L858R/T790M | 9[3][4] |
| PC9 GR | del E746_A750/T790M | 8[3][4][5] |
Data compiled from multiple sources.[3][4][5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure for its evaluation, the following diagrams are provided.
EGFR Signaling and this compound Inhibition
p-EGFR Western Blot Workflow
Experimental Protocols
This section details the methodology for treating EGFR-mutant cancer cells with this compound and subsequently analyzing the phosphorylation status of EGFR by Western blot.
Materials and Reagents
-
Cell Lines: NSCLC cell lines with relevant EGFR mutations (e.g., H1975, PC9 GR).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C.[3][4]
-
Epidermal Growth Factor (EGF): Reconstitute to a stock solution of 100 µg/mL.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient).
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-EGFR (e.g., Tyr1068 or Tyr1173)
-
Rabbit or Mouse anti-Total EGFR
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., H1975) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[1]
-
Serum Starvation (Optional): Once confluent, wash cells with sterile PBS and replace the growth medium with a serum-free medium. Incubate for 16-24 hours to reduce basal EGFR phosphorylation.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free or low-serum medium from the DMSO stock. A typical concentration range to test would be 0-100 nM. Treat cells for a desired duration, for instance, 2 to 24 hours.[4]
-
EGF Stimulation: Following this compound treatment, stimulate the cells with EGF at a final concentration of 100 ng/mL for 15-30 minutes at 37°C to induce EGFR phosphorylation.[1][6]
2. Cell Lysis and Protein Quantification
-
Lysis: After stimulation, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.[1] Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7] Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.[1]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's protocol.[1]
3. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST as recommended by the manufacturer (typically 1:1000). Incubate the membrane with the primary antibody for p-EGFR overnight at 4°C with gentle agitation.[7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) in 5% BSA or milk in TBST for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Detection: Prepare the ECL substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imager or X-ray film.[1]
-
Stripping and Re-probing: To detect total EGFR and the loading control on the same membrane, the blot can be stripped after imaging for p-EGFR. Re-probe with the primary antibody for total EGFR, followed by the secondary antibody and detection. Repeat the process for the loading control (e.g., β-actin).
4. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1][9]
-
To accurately assess the change in phosphorylation, the intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band for each sample.[1]
-
Further normalization to a loading control (e.g., β-actin) is crucial to correct for any variations in protein loading between lanes.[9][10]
-
Calculate the relative p-EGFR levels in this compound-treated samples compared to the untreated, EGF-stimulated control.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Measuring Cell Viability in Response to WZ8040 Using an MTS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates key cellular processes such as growth and proliferation.[1] Dysregulation of the EGFR signaling pathway, often due to mutations, is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[2] While first-generation EGFR tyrosine kinase inhibitors (TKIs) are effective against sensitizing mutations (e.g., L858R, Del E746_A750), the emergence of secondary resistance mutations, most commonly T790M, limits their efficacy.[3] WZ8040 is a potent, irreversible, and mutant-selective inhibitor designed to target EGFR harboring the T790M resistance mutation, showing significantly less activity against wild-type (WT) EGFR.[4][5] This selectivity makes this compound a valuable tool for research and a promising candidate for targeted therapy.
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTS assay. The MTS assay is a robust, colorimetric method for determining cell viability.[6] It relies on the reduction of the MTS tetrazolium salt by metabolically active, viable cells into a soluble formazan product, the quantity of which is directly proportional to the number of living cells in the culture.[7]
Mechanism of Action: this compound this compound is a covalent pyrimidine-based inhibitor that irreversibly binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3] This action specifically inhibits the phosphorylation of mutant EGFR, including the drug-resistant T790M variant.[8][9] By blocking EGFR autophosphorylation, this compound effectively shuts down downstream pro-survival signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, leading to an inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.[1][3]
Experimental Protocols
Materials and Reagents
-
Cell Lines: NSCLC cell lines with EGFR T790M mutation (e.g., NCI-H1975, PC9-GR).
-
Compound: this compound (dissolved in DMSO for stock solution).
-
MTS Reagent: MTS powder (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Electron Coupling Reagent: PES (phenazine ethyl sulfate).
-
Buffers and Media: Cell culture medium (e.g., RPMI-1640 with 10% FBS), Dulbecco's Phosphate-Buffered Saline (DPBS), DMSO.
-
Equipment: 96-well clear flat-bottom cell culture plates, multichannel pipette, absorbance microplate reader, CO2 incubator (37°C, 5% CO2).
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
MTS/PES Working Solution:
-
Dissolve MTS powder in sterile DPBS to a concentration of 2 mg/mL.[7][10]
-
Add PES powder to the MTS solution to a final concentration of 0.21 mg/mL.[7][10]
-
Gently mix until all components are dissolved. The solution should be clear and golden-yellow.
-
Adjust the pH of the solution to 6.0-6.5 using 1N HCl.[7][10]
-
Sterilize the final solution by passing it through a 0.2 µm filter.[7][10]
-
Store the working solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[7][10]
-
Experimental Workflow The overall workflow involves seeding cells, treating them with a range of this compound concentrations, and quantifying the resulting cell viability using the MTS reagent.
Assay Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Include wells with medium only for background control (blank).
-
Incubate the plate for 12-24 hours to allow cells to attach and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A typical concentration range might be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration present in the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations or controls.
-
Incubate the plate for the desired exposure period, typically 72 hours, at 37°C in a 5% CO2 incubator.[5][8]
-
-
MTS Reagent Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of the prepared MTS/PES working solution directly to each well (including controls and blanks).[7][10] This brings the total volume to 120 µL.
-
Gently tap the plate to mix.
-
Return the plate to the incubator for 1 to 4 hours.[7][10] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance value of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
-
Percent Viability (%) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Determine IC50: Plot the Percent Viability against the log of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[5]
Data Presentation
Table 1: Potency of this compound in EGFR-Mutant Cell Lines This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various NSCLC and engineered Ba/F3 cell lines, highlighting its selectivity for mutant EGFR.
| Cell Line | EGFR Genotype | This compound IC50 (nM) | Reference |
| NCI-H1975 | L858R / T790M | 9 | [4][8] |
| PC9 GR | Del E746_A750 / T790M | 8 | [4][8] |
| PC9 | Del E746_A750 | 6 | [4][8] |
| Ba/F3 | EGFR Del E746_A750 / T790M | 6 | [11] |
| Ba/F3 | EGFR L858R / T790M | 2 | [11] |
| HN11 | Wild-Type EGFR | 1,820 | [4][11] |
Table 2: Key Parameters for MTS Assay Protocol This table provides a quick reference for the quantitative aspects of the experimental protocol.
| Parameter | Recommended Value | Reference |
| Cell Seeding Volume | 100 µL/well | [7][10] |
| This compound Incubation Time | 72 hours | [5][8] |
| MTS/PES Working Solution Volume | 20 µL/well | [7][10] |
| Final MTS Concentration | ~0.33 mg/mL | [6][10] |
| MTS Incubation Time | 1 - 4 hours | [7][10] |
| Absorbance Wavelength | 490 nm | [6][7][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols: WZ8040 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ8040 is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) kinase inhibitor. It is specifically designed to target the T790M "gatekeeper" mutation in EGFR, a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This compound and its analogs have demonstrated significant anti-tumor activity in preclinical models, particularly in xenograft mouse models of NSCLC harboring the EGFR T790M mutation.
These application notes provide a comprehensive overview of the use of this compound in xenograft mouse models, including its mechanism of action, in vitro and in vivo efficacy data, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits the kinase activity of EGFR mutants, including those with the T790M resistance mutation. By inhibiting EGFR phosphorylation, this compound effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. A key advantage of this compound is its significantly lower potency against wild-type (WT) EGFR, which suggests a wider therapeutic window and potentially reduced toxicity compared to non-selective EGFR inhibitors.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent and selective inhibition of cell growth in NSCLC cell lines harboring EGFR mutations, including the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC9 | del E746_A750 | 6 |
| PC9 GR | del E746_A750 / T790M | 8 |
| H1975 | L858R / T790M | 9 |
| H3255 | L858R | 66 |
| HCC827 | del E746_A750 | 1 |
| HN11 | WT | 1820 |
Data compiled from multiple sources.
In Vivo Efficacy of WZ4002 (A Close Analog of this compound)
| Animal Model | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Reference |
| EGFR L858R/T790M Transgenic Mice | WZ4002 | 25 mg/kg, oral gavage, daily | Significant tumor regression | Zhou W, et al. Nature. 2009.[1] |
| EGFR del E746_A750/T790M Transgenic Mice | WZ4002 | 25 mg/kg, oral gavage, daily | Significant tumor regression | Zhou W, et al. Nature. 2009.[1] |
Note: The study by Zhou et al. demonstrated significant tumor regression with WZ4002 treatment, although a specific percentage of tumor growth inhibition was not reported.[1]
Experimental Protocols
In Vivo Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using an EGFR-mutant NSCLC cell line.
Materials:
-
H1975 (or other suitable EGFR T790M mutant cell line)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Matrigel
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Cell Culture: Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Xenograft Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[2]
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Prepare this compound in the recommended vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle control daily via oral gavage.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Western Blot Analysis
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins in xenograft tumor tissues.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Immunohistochemistry (IHC)
This protocol is for evaluating cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in xenograft tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Citrate buffer (pH 6.0) for antigen retrieval
-
3% Hydrogen peroxide
-
Blocking serum
-
Primary antibodies (anti-Ki-67, anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in citrate buffer (pH 6.0) for 20 minutes.
-
-
Peroxidase Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking serum for 30 minutes.
-
Incubate with primary antibodies (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.
-
-
Detection:
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop the signal with a DAB substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of Ki-67 positive cells or the number of cleaved caspase-3 positive cells.
-
Conclusion
This compound is a valuable research tool for studying EGFR T790M-mediated resistance in NSCLC. The provided data and protocols offer a framework for designing and executing in vivo studies using xenograft mouse models to evaluate the efficacy and mechanism of action of this compound and related compounds. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to advance the development of novel cancer therapeutics.
References
Application Notes and Protocols for WZ8040 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WZ8040, a potent and selective irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), particularly effective against the T790M resistance mutation. This document outlines recommended cell lines, detailed experimental protocols, and the underlying signaling pathways involved in this compound activity.
Recommended Cell Lines for this compound Experiments
This compound is designed to target non-small cell lung cancer (NSCLC) cells harboring specific EGFR mutations. The selection of an appropriate cell line is critical for the successful design and interpretation of experiments. This compound is particularly effective against cell lines with activating EGFR mutations (e.g., exon 19 deletions or L858R) and the T790M resistance mutation. Conversely, it is significantly less potent against cells with wild-type EGFR.
Table 1: Recommended Cell Lines for this compound Experiments and their Reported IC50 Values
| Cell Line | Cancer Type | EGFR Mutation Status | Reported IC50 (nM) for this compound | Reference |
| Highly Sensitive | ||||
| H1975 | NSCLC | L858R, T790M | 9 | [1][2] |
| PC-9 GR | NSCLC | del E746_A750, T790M | 8 | [1][2] |
| Moderately to Highly Sensitive | ||||
| HCC827 | NSCLC | del E746_A750 | 1 | [1][2] |
| PC-9 | NSCLC | del E746_A750 | 6 | [1][2][3] |
| H3255 | NSCLC | L858R | 66 | [1][2] |
| Low Sensitivity / Resistant (Negative Controls) | ||||
| A549 | NSCLC | KRAS mutant, EGFR wild-type | >10,000 | [1] |
| H1819 | NSCLC | ERBB2 amplification | 738 | [1][2] |
| Calu-3 | NSCLC | ERBB2 amplification | 915 | [1][2] |
| HN11 | Head and Neck | EGFR wild-type | 1,820 | [1][2] |
Signaling Pathways and Experimental Workflow
This compound selectively and irreversibly inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Figure 1: this compound Inhibition of the EGFR Signaling Pathway.
A typical experimental workflow to evaluate the efficacy of this compound involves selecting appropriate cell lines, treating them with a range of this compound concentrations, and subsequently assessing cell viability, target engagement (EGFR phosphorylation), and downstream signaling.
Figure 2: General Experimental Workflow for this compound.
The choice of cell lines is paramount for a successful this compound experiment. The following diagram illustrates the logical selection process.
Figure 3: Logic for Selecting Cell Lines for this compound Studies.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recommended NSCLC cell lines (e.g., H1975, PC-9) and a wild-type EGFR cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range for sensitive cell lines is 0.1 nM to 1 µM, and for resistant lines, up to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle control wells (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.
Materials:
-
Selected cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V Staining)
This protocol is to determine if this compound induces apoptosis in sensitive cell lines.
Materials:
-
Selected cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
References
Application Notes and Protocols for WZ8040-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal treatment duration of WZ8040 for inducing apoptosis in non-small cell lung cancer (NSCLC) cell lines. Included are detailed protocols for apoptosis detection by Annexin V/PI staining and flow cytometry, alongside key data on this compound's activity and its mechanism of action.
Introduction
This compound is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) harboring the T790M mutation, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in NSCLC.[1][2][3] By blocking the kinase activity of mutant EGFR, this compound disrupts downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation.[4][5] This inhibition ultimately leads to cell cycle arrest and induction of apoptosis.[6][7] Accurate assessment of apoptosis is critical for evaluating the efficacy of this compound. The following protocols and data will guide researchers in designing and executing robust apoptosis assays.
Data Presentation: this compound Activity in NSCLC Cell Lines
The following table summarizes the in vitro activity of this compound against various NSCLC cell lines. This data is essential for selecting appropriate cell models and determining a suitable concentration range for apoptosis induction experiments.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| HCC827 | del E746_A750 | 1 | [2][3] |
| PC9 | del E746_A750 | 6 | [2][3] |
| H3255 | L858R | 66 | [2][3] |
| H1975 | L858R, T790M | 9 | [2][3] |
| PC9 GR | del E746_A750, T790M | 8 | [2][3] |
Experimental Protocols
The optimal treatment duration for inducing apoptosis with this compound can vary depending on the cell line and the concentration of the inhibitor used. Therefore, a preliminary time-course experiment is highly recommended to determine the peak apoptotic response.
Protocol 1: Pilot Time-Course Experiment to Determine Optimal this compound Treatment Duration
Objective: To identify the optimal incubation time for this compound to induce a measurable apoptotic response.
Materials:
-
NSCLC cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound (e.g., 10-100 nM for sensitive lines). Include a vehicle control (DMSO) for comparison.
-
Time Points: Harvest cells at various time points after this compound addition. Suggested time points are 0, 6, 12, 24, 48, and 72 hours.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells and collect them. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (see Protocol 2 for a general procedure).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Data Analysis: Plot the percentage of apoptotic cells against time to identify the time point with the maximal apoptotic response. This will be the optimal treatment duration for subsequent experiments.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS), ice-cold
-
1X Binding Buffer (typically 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells as described in Protocol 1, Step 4.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes and gently resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits mutant EGFR, leading to apoptosis.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for this compound apoptosis analysis.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024-7359 [excli.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
WZ8040 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of WZ8040, a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), particularly the T790M resistance mutation.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Troubleshooting Guide: Common Solubility Issues
Q1: My this compound is not dissolving properly in my chosen solvent. What should I do?
A1: Difficulty in dissolving this compound can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent and are within the known solubility limits. This compound has good solubility in DMSO, but is practically insoluble in water.[2][3]
-
Use Fresh Solvent: For solvents like DMSO that are hygroscopic (absorb moisture), it's crucial to use a fresh, anhydrous grade. Absorbed water can significantly reduce the solubility of this compound.[2]
-
Gentle Heating: Gently warming the solution can aid dissolution. However, avoid excessive heat which could degrade the compound.
-
Sonication: Using a sonicator can help break down powder aggregates and enhance dissolution.[1]
-
Sequential Addition of Co-solvents: For complex solvent systems, especially for in vivo studies, it is critical to add and mix each solvent sequentially.[1]
Q2: I observed precipitation after adding my this compound stock solution to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue due to the low aqueous solubility of this compound.[2] Here are some solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your media.
-
Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might keep this compound in solution. Always run a vehicle control to account for any effects of the solvent on your cells.
-
Use a Surfactant: For in vivo preparations, Tween-80 is often used to improve solubility and stability in aqueous solutions.[1]
-
Prepare Freshly: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1] For in vitro assays, add the this compound stock solution to the media immediately before treating the cells.
Q3: My this compound solution appears to have phase separation. What is causing this and how do I fix it?
A3: Phase separation can occur when using a multi-component solvent system where the components are not fully miscible or the compound forces them out of solution.
-
Ensure Proper Mixing: Vortex or mix the solution thoroughly after the addition of each co-solvent to ensure a homogenous mixture.[1]
-
Follow Recommended Protocols: Adhere strictly to validated dissolution protocols, paying close attention to the order of solvent addition and their respective ratios.[1]
-
Consider an Alternative Formulation: If phase separation persists, you may need to explore a different solvent system.
Frequently Asked Questions (FAQs)
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental application (in vitro vs. in vivo).
| Solvent | Solubility | Reference |
| DMSO | ≥24.05 mg/mL | [4] |
| DMSO | 96 mg/mL (199.58 mM) | [2] |
| DMSO | 30 mg/mL | [5] |
| DMF | 30 mg/mL | [5] |
| Ethanol | ≥2.61 mg/mL (with gentle warming and ultrasonic) | [4] |
| Ethanol | 3 mg/mL | [2][3] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [5] |
| Water | Insoluble | [2][3] |
Q5: How should I store my this compound stock solutions?
A5: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[2]
-
Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store at -80°C for up to 1 year or at -20°C for up to 1 month.[2]
Q6: What is the mechanism of action of this compound?
A6: this compound is a novel, mutant-selective, irreversible inhibitor of EGFR.[2][4] It specifically targets EGFR mutants that harbor the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[6][7][8][9] this compound covalently binds to a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its phosphorylation and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][8][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder (Molecular Weight: 481.01 g/mol ).[2]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Dilute the stock solution in your cell culture medium to the desired final concentration. It is recommended to perform serial dilutions.
-
Ensure the final concentration of DMSO in the media is as low as possible (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.
-
Add the final working solution to your cells immediately after preparation.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies (Example)
This protocol is an example, and the optimal formulation may vary depending on the animal model and route of administration.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[1]
-
In a separate tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the co-solvents, mixing thoroughly after each addition. A common formulation is:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For a 1 mL final volume, you would add:
-
100 µL of 10 mg/mL this compound in DMSO
-
400 µL of PEG300 (mix well)
-
50 µL of Tween-80 (mix well)
-
450 µL of Saline (mix well to a clear solution)
-
-
This formulation yields a solution with a this compound concentration of ≥ 1 mg/mL.[1] It is recommended to use this preparation on the same day it is made.[1]
Visual Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dovepress.com [dovepress.com]
- 9. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
WZ8040 stability in DMSO long-term storage
This technical support center provides essential information for researchers and scientists using WZ8040, a potent and irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), particularly effective against the T790M resistance mutation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, mutant-selective, and irreversible inhibitor of EGFR.[1][2][3] It specifically targets EGFR mutations, including the gefitinib-sensitizing mutations (e.g., Del E746_A750, L858R) and the T790M resistance mutation.[4][5] this compound covalently binds to the kinase domain of mutant EGFR, inhibiting its autophosphorylation and subsequently blocking downstream signaling pathways like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[4][6][7] Notably, this compound is significantly less potent against wild-type (WT) EGFR, making it a highly selective agent.[1][4][7]
Q2: What are the recommended long-term storage conditions for this compound in DMSO?
To ensure the stability and potency of this compound, it is crucial to adhere to the recommended storage conditions. While specific long-term degradation kinetics in DMSO are not extensively published, the following guidelines are provided by suppliers to minimize degradation.
Data Presentation: this compound Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Store in a dry, dark place. |
| 4°C | Up to 2 years[1] | For shorter-term storage. | |
| In DMSO | -80°C | Up to 1 year[1] | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1][2] | Suitable for short-term storage of working aliquots. Avoid multiple freeze-thaw cycles.[1] |
Q3: How should I prepare a stock solution of this compound in DMSO?
For optimal results, prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO.[1] It is advisable to gently warm the solution and sonicate briefly to ensure complete dissolution. Once prepared, aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Reduced or no inhibitory effect of this compound on target cells.
| Potential Cause | Troubleshooting Steps |
| Improper Storage/Degradation | 1. Confirm that the this compound stock solution has been stored according to the recommendations (-80°C for long-term).2. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.3. Prepare a fresh stock solution from powder and repeat the experiment. |
| Incorrect Concentration | 1. Verify the calculations for your working dilutions.2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Cell Line Specificity | 1. Confirm that your cell line harbors an EGFR mutation that is sensitive to this compound (e.g., T790M).2. Be aware that the IC50 can vary between different cell lines.[2][6] |
| Assay Conditions | 1. Ensure that the final DMSO concentration in your cell culture medium is non-toxic (typically <0.1%).2. Optimize the incubation time for this compound treatment in your assay. |
Issue 2: Precipitation of this compound in cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Ensure the final concentration of this compound in the medium does not exceed its solubility limit.2. Prepare fresh dilutions from your DMSO stock immediately before use.3. Pre-warm the cell culture medium to 37°C before adding the this compound solution. |
| High Final DMSO Concentration | 1. Check that the final DMSO concentration in the well is at a level that does not cause precipitation or cellular toxicity. |
Experimental Protocols
Protocol: Cell Viability Assay (e.g., MTS/MTT)
This protocol outlines a general workflow for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a fresh serial dilution of this compound from your DMSO stock in complete culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTS/MTT Assay:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution (e.g., DMSO) and gently shake to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value using a suitable software program.
-
Visualizations
Caption: this compound inhibits mutant EGFR signaling pathways.
Caption: General experimental workflow for a cell viability assay.
References
Troubleshooting inconsistent WZ8040 western blot results
Welcome to the technical support center for WZ8040 western blot analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results when using the EGFR inhibitor this compound in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a decrease in my phospho-EGFR signal after this compound treatment?
A1: This is the expected outcome. This compound is an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), particularly the T790M mutant.[1][2][3][4] By binding to the kinase domain, it prevents the autophosphorylation of EGFR. A significant decrease in the phospho-EGFR (p-EGFR) signal upon this compound treatment indicates the inhibitor is effective in your experimental system.
Q2: My total EGFR levels also seem to decrease after this compound treatment. Is this normal?
A2: A decrease in total EGFR levels can occur. Inhibition of EGFR activity by this compound can lead to the downregulation and degradation of the receptor as a cellular regulatory mechanism.[5] However, it is crucial to normalize your p-EGFR signal to the total EGFR signal from the same sample to accurately assess the specific inhibitory effect on phosphorylation.
Q3: I'm observing inconsistent band intensities for p-EGFR between experiments. What are the likely causes?
A3: Inconsistent results can stem from several factors:
-
This compound Preparation and Storage: Ensure your this compound stock solution is properly prepared and stored to maintain its activity.[1] Repeated freeze-thaw cycles should be avoided.
-
Cell Treatment Variability: Inconsistencies in cell density, treatment duration, or this compound concentration will lead to variable results. Maintain consistent cell culture and treatment conditions.
-
Sample Preparation: The preservation of phosphorylation is critical. Always use fresh lysis buffer containing protease and phosphatase inhibitors and keep samples on ice.[6][7][8]
-
Protein Loading: Inaccurate protein quantification can lead to unequal loading. Perform a reliable protein assay (e.g., BCA) and use a loading control to verify equal loading.[9]
Q4: What are the best loading controls to use for this compound experiments?
A4: The choice of loading control should be a protein that is not affected by this compound treatment. Commonly used loading controls include GAPDH, β-actin, and α-tubulin.[10][11][12][13][14] However, it is always best to validate your loading control by checking if its expression remains constant across your experimental conditions. For studies involving subcellular fractionation, use organelle-specific loading controls (e.g., Lamin B1 for nuclear fractions, COX IV for mitochondrial fractions).[10][12]
Q5: I'm seeing unexpected bands on my blot. Could these be off-target effects of this compound?
A5: While this compound is selective for mutant EGFR, off-target effects are possible with any kinase inhibitor, especially at higher concentrations.[15] These unexpected bands could represent the inhibitor's effect on other kinases. To investigate this, you can:
-
Perform a dose-response experiment to use the lowest effective concentration of this compound.
-
Consult literature for known off-targets of this compound.
-
Use a structurally different EGFR inhibitor to see if the same banding pattern is observed.[16]
-
Analyze the phosphorylation status of key proteins in related signaling pathways.[16]
Troubleshooting Guide
This guide addresses common issues encountered during western blotting with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| No or Weak p-EGFR Signal in Untreated Control | Low basal EGFR phosphorylation in your cell line. | Stimulate cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.[9] |
| Inactive primary antibody. | Use a new or validated antibody. Check the datasheet for recommended dilutions. | |
| Insufficient protein loading. | Load a higher amount of protein (20-40 µg of total cell lysate is a good starting point).[17][18] | |
| Over-washing the membrane. | Reduce the number and duration of washing steps.[17] | |
| High Background | Primary or secondary antibody concentration is too high. | Optimize antibody concentrations by performing a titration. |
| Insufficient blocking. | Block for at least 1 hour at room temperature. For phospho-antibodies, use 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background. | |
| Inadequate washing. | Increase the number and/or duration of washes. | |
| Bands at Incorrect Molecular Weight | Protein degradation. | Use fresh lysis buffer with protease inhibitors and keep samples on ice.[19] |
| Post-translational modifications (e.g., glycosylation). | Consult literature for expected molecular weight shifts of your target protein. | |
| Splice variants. | Check for known isoforms of your protein of interest. | |
| "Smiling" or Distorted Bands | Gel running too hot. | Run the gel at a lower voltage or in a cold room. |
| Uneven polymerization of the gel. | Ensure gels are cast properly or use pre-cast gels. |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound-Mediated Inhibition of EGFR Phosphorylation
1. Cell Culture and Treatment:
-
Plate a suitable NSCLC cell line (e.g., H1975, PC9) at an appropriate density.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
For a positive control for EGFR activation, stimulate untreated cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[9]
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the chemiluminescent substrate and incubate with the membrane.
-
Capture the signal using an imaging system.
Recommended Antibody Dilutions
| Antibody | Recommended Starting Dilution | Blocking Buffer |
| Phospho-EGFR (Tyr1068) | 1:1000 - 1:5000 | 5% BSA in TBST[20] |
| Total EGFR | 1:1000 | 5% Non-fat dry milk or 5% BSA in TBST |
| Phospho-Akt (Ser473) | 1:1000 | 5% BSA in TBST |
| Total Akt | 1:1000 | 5% Non-fat dry milk or 5% BSA in TBST |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:2000 | 5% BSA in TBST |
| Total ERK1/2 | 1:1000 | 5% Non-fat dry milk or 5% BSA in TBST |
| β-Actin | 1:5000 | 5% Non-fat dry milk in TBST |
| GAPDH | 1:5000 | 5% Non-fat dry milk in TBST |
Note: Optimal dilutions should be determined experimentally.
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound Western Blot Analysis.
EGFR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits EGFR phosphorylation, blocking downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Phospho-EGF Receptor (Ser1046/1047) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Recommended controls for western blot | Abcam [abcam.com]
- 12. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 20. merckmillipore.com [merckmillipore.com]
Potential off-target effects of WZ8040 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing WZ8040, a potent, irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), particularly the T790M resistance mutation. This guide focuses on understanding and mitigating potential off-target effects, especially when working with high concentrations of the compound.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing effects in cell lines that are negative for the intended mutant EGFR target. What is the likely cause?
A1: This is a strong indicator of off-target activity. While this compound is highly selective for mutant EGFR over wild-type EGFR, at high concentrations, it can inhibit other kinases.[1][2][3][4] The conserved nature of the ATP-binding pocket across the human kinome makes such off-target interactions possible. We recommend performing a comprehensive kinase selectivity profile to identify potential off-target kinases in your experimental system.
Q2: I am observing unexpected phenotypic changes in my cells (e.g., altered morphology, unexpected levels of apoptosis) that are not typically associated with EGFR inhibition. How can I determine if these are off-target effects?
A2: Unanticipated cellular responses often point towards the inhibition of other signaling pathways. To investigate this, consider the following approaches:
-
Pathway Analysis: Utilize Western blotting to examine the phosphorylation status of key proteins in suspected off-target pathways. Based on the selectivity profile of the closely related compound WZ4002, potential off-target pathways to investigate include those regulated by SRC family kinases, TEC family kinases, and JAK3.
-
Use of More Selective Inhibitors: If a specific off-target kinase is suspected, using a highly selective inhibitor for that kinase can help determine if it reproduces the observed phenotype.
Q3: What concentration of this compound should I use to minimize off-target effects?
A3: It is crucial to use the lowest concentration of this compound that effectively inhibits the on-target mutant EGFR. A dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the inhibition of EGFR phosphorylation in your specific cell line is essential. Using concentrations significantly above the IC50 for the primary target dramatically increases the probability of engaging off-target kinases. This compound has shown high potency against EGFR T790M-containing cell lines with IC50 values in the low nanomolar range (e.g., 8-9 nM).[1][2] In contrast, effects on other cell lines, such as those with ERBB2 amplification, are observed at much higher concentrations (e.g., 738-915 nM).[1][2]
Q4: How can I confirm that the observed effects are due to on-target EGFR inhibition and not off-target activity?
A4: To validate on-target activity, perform the following control experiments:
-
Use a Control Cell Line: Compare the effects of this compound on your mutant EGFR-expressing cell line with a cell line that does not express the target mutation (e.g., wild-type EGFR). This compound is significantly less potent against wild-type EGFR.[1][4]
-
Downstream Signaling Analysis: Confirm the inhibition of known downstream effectors of EGFR signaling, such as p-AKT and p-ERK.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cytotoxicity in EGFR-negative control cells. | Significant off-target cytotoxic effects of this compound at the concentration used. | 1. Perform a dose-response curve to determine the IC50 in both your target cells and the EGFR-negative control cells. 2. Consult the kinome selectivity data (see Table 1) to identify potential off-target kinases that might be responsible for the cytotoxicity. 3. Consider using a lower concentration of this compound if possible while still achieving on-target inhibition. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound concentration due to improper storage or dilution. 3. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density for all experiments. 2. Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Use cells within a defined low passage number range and perform regular cell line authentication. |
| No inhibition of downstream signaling (e.g., p-AKT, p-ERK) in a known mutant EGFR-positive cell line. | 1. The this compound may be degraded or inactive. 2. The signaling pathway may be constitutively activated downstream of EGFR through an alternative mechanism in your specific cell model. | 1. Test the activity of your this compound stock in a well-characterized sensitive cell line as a positive control. 2. Investigate for mutations or amplifications in downstream signaling components like PIK3CA or KRAS. |
| Unexpected activation of a signaling pathway. | An off-target effect of this compound may be activating another kinase or pathway. | 1. Review the kinase selectivity profile for potential off-target kinases that could lead to pathway activation. 2. Perform a broader analysis of signaling pathways using phospho-kinase antibody arrays to identify the activated pathway. |
Quantitative Data on Potential Off-Target Effects
The following table summarizes the potential off-target kinases of this compound. This data is primarily based on the KINOMEscan™ profiling of WZ4002 , a closely related analog of this compound, at a concentration of 10 µM. A lower "Percent of Control" indicates stronger binding and potential inhibition. Additionally, IC50 values for this compound against ERBB2 are included from cellular assays.
Table 1: Potential Off-Target Kinases of this compound
| Target Kinase Family | Specific Kinase | WZ4002 KINOMEscan™ (% of Control at 10 µM) * | This compound IC50 (nM) in Cellular Assays | Reference |
| ErbB Family | ERBB2 (HER2) | 1.1 | 738 (H1819 cells), 915 (Calu-3 cells) | [1][2] |
| ERBB4 (HER4) | 0.8 | Not available | ||
| SRC Family | SRC | 1 | Not available | |
| LCK | 0.3 | Not available | ||
| FYN | 0.15 | Not available | ||
| YES1 | 0.1 | Not available | ||
| TEC Family | TEC | 0.15 | Not available | |
| BTK | 0.1 | Not available | ||
| BMX | 0.1 | Not available | ||
| ITK | 0.1 | Not available | ||
| JAK Family | JAK3 | 0.1 | Not available | |
| Other Kinases | GAK | 0.1 | Not available | |
| MAP4K5 | 0.1 | Not available | ||
| MINK1 | 0.1 | Not available | ||
| TNIK | 0.1 | Not available |
*Data for WZ4002 is from the LINCS Data Portal (Dataset LDS-1055) and represents the percentage of kinase bound by a control ligand in the presence of 10 µM WZ4002. A lower percentage indicates stronger displacement by WZ4002.
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test for off-target effects might be from 10 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition and Incubation: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a plate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-Kinase Analysis
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of EGFR and its downstream targets, as well as potential off-target kinase phosphorylation.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and antibodies against potential off-target kinases)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a total protein or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathways
Caption: On-Target Signaling Pathway of this compound.
Caption: Potential Off-Target Signaling Pathways of this compound.
Experimental and Logical Workflows
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
References
Technical Support Center: Acquired Resistance to WZ8040
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance mechanisms to WZ8040, a potent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), particularly those harboring the T790M mutation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It was designed to selectively target EGFR mutations that confer resistance to first- and second-generation EGFR TKIs, most notably the T790M "gatekeeper" mutation, while sparing wild-type EGFR.[1][2]
Q2: My cells, initially sensitive to this compound, are now showing signs of resistance. What are the most common mechanisms of acquired resistance to this compound?
Acquired resistance to this compound and other third-generation EGFR inhibitors typically arises from two main mechanisms:
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On-target resistance: This involves the emergence of a new mutation in the EGFR kinase domain that prevents this compound from binding effectively. The most frequently observed mutation is the C797S mutation at the covalent binding site of the drug.[3][4][5]
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on EGFR signaling. Common bypass pathways include the amplification or activation of other receptor tyrosine kinases (RTKs) such as MET, HER2 (ERBB2), or AXL, or the activation of downstream signaling components like KRAS, BRAF, or the PI3K/AKT pathway.[4][6][7][8][9]
Q3: How does the EGFR C797S mutation confer resistance to this compound?
This compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[5] The C797S mutation replaces this cysteine with a serine, which prevents the formation of this covalent bond, thereby reducing the inhibitor's potency and leading to resistance.[5]
Q4: Can MET amplification cause resistance to this compound?
Yes, amplification of the MET gene is a well-documented mechanism of resistance to EGFR TKIs, including third-generation inhibitors.[4][7] MET amplification leads to the overproduction and activation of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independently of EGFR, thus bypassing the inhibitory effect of this compound.[7][9]
Troubleshooting Guides
Issue 1: Decreased this compound Potency in Cell Culture
Symptom: Previously sensitive cell lines now require significantly higher concentrations of this compound to achieve the same level of growth inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant clone | 1. Sequence the EGFR kinase domain: Check for the presence of the C797S mutation or other potential resistance mutations. 2. Assess bypass pathway activation: Use Western blotting to check for increased phosphorylation of MET, HER2, AKT, or ERK. 3. Perform a MET FISH assay: To determine if there is amplification of the MET gene. |
| Compound instability | 1. Prepare fresh stock solutions: this compound, like many small molecules, can degrade over time. Prepare fresh stock solutions in DMSO and store them in small aliquots at -80°C. 2. Minimize freeze-thaw cycles: Repeated freezing and thawing can reduce the compound's activity. |
| Cell culture artifacts | 1. Mycoplasma testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma. 2. Cell line authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling. |
Issue 2: Inconsistent Results in this compound Experiments
Symptom: High variability in cell viability or signaling pathway inhibition data between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density | 1. Optimize cell seeding: Ensure a consistent number of viable cells are seeded in each well. High confluency can affect drug response. 2. Check for edge effects: In 96-well plates, the outer wells are prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outer wells for critical experiments or ensure proper humidification. |
| Variable drug concentration | 1. Accurate pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent drug dilutions. 2. Thorough mixing: Ensure the drug is evenly distributed in the culture medium by gentle mixing. |
| Timing of treatment and analysis | 1. Consistent incubation times: Adhere to a strict timeline for drug treatment and subsequent assays. 2. Log-phase growth: Treat cells when they are in the logarithmic phase of growth for the most consistent response. |
Quantitative Data
Table 1: In Vitro Activity of this compound Against Various NSCLC Cell Lines
| Cell Line | EGFR Status | MET Status | IC50 (nM) |
| HCC827 | delE746_A750 | Wild-type | 1[10][11] |
| PC9 | delE746_A750 | Wild-type | 6[10][11] |
| H3255 | L858R | Wild-type | 66[10][11] |
| H1975 | L858R/T790M | Wild-type | 9[10][11] |
| PC9 GR | delE746_A750/T790M | Wild-type | 8[10][11] |
| HCC827 GR | delE746_A750 | Amplified | >3300[10][11] |
| HN11 | Wild-type | Wild-type | 1820[10][11] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data to the vehicle control wells.
-
Plot the normalized absorbance against the log of the drug concentration and fit a dose-response curve to determine the IC50.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with this compound at the desired concentrations for the specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Fluorescence In Situ Hybridization (FISH) for MET Amplification
This protocol provides a general workflow for detecting MET gene amplification in cell lines or tumor sections.
-
Sample Preparation:
-
For cell lines, prepare slides with cytospun cells.
-
For tissue, use 4-5 µm thick formalin-fixed, paraffin-embedded (FFPE) sections.
-
-
Pre-treatment:
-
Deparaffinize and rehydrate FFPE sections.
-
Perform heat-induced epitope retrieval.
-
Digest with pepsin or a similar protease to allow probe penetration.
-
-
Probe Hybridization:
-
Apply a dual-color FISH probe for the MET gene and the centromere of chromosome 7 (CEN7).
-
Denature the probe and the cellular DNA.
-
Hybridize overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers to remove unbound probe.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
Visualizations
Caption: Acquired resistance mechanisms to this compound.
References
- 1. Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Print Test - MET Amplification - FISH [knightdxlabs.ohsu.edu]
- 7. 5816323.fs1.hubspotusercontent-na2.net [5816323.fs1.hubspotusercontent-na2.net]
- 8. Monitoring epidermal growth factor receptor C797S mutation in Japanese non–small cell lung cancer patients with serial cell‐free DNA evaluation using digital droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:1214265-57-2 | EGFR T790M inhibitor,irreversible amd potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
WZ8040 Technical Support Center: Optimizing Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of WZ8040 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Its primary mechanism is to specifically target and inhibit the phosphorylation of EGFR, particularly in non-small cell lung cancer (NSCLC) cells that harbor the T790M mutation.[1][2] This "gatekeeper" mutation confers resistance to first-generation EGFR inhibitors. This compound displays significantly greater activity against mutated EGFR compared to the wild-type (normal) form, making it a valuable tool for studying resistant cancers.[2][3]
Q2: How selective is this compound for mutant EGFR over wild-type EGFR?
A2: this compound is highly selective. In vitro studies have shown it to be 30 to 100 times more potent against EGFR T790M and up to 100-fold less potent against wild-type EGFR when compared to earlier quinazoline-based inhibitors.[2][4] This selectivity helps to minimize toxicity associated with inhibiting wild-type EGFR in non-cancerous tissues.[5]
Q3: What are the known off-target effects of this compound?
A3: While highly selective for mutant EGFR, this compound can inhibit other kinases. It has been shown to inhibit ERBB2 (also known as HER2) and its mutations, such as ERBB2Ins G776V,C.[6] Researchers should be aware of potential off-target effects, which can arise from non-specific binding or the drug interfering with parallel signaling pathways.[7][8] When interpreting results, it is crucial to consider the possibility that observed phenotypes may not be solely due to EGFR inhibition.
Troubleshooting Guide: Dosage & Administration
Q4: My this compound is not dissolving for in vivo use. What formulation should I use?
A4: this compound is a crystalline solid with low water solubility.[6][9] Proper formulation is critical for bioavailability. It is recommended to first prepare a concentrated stock solution in a solvent like DMSO and then dilute it with co-solvents.[3][4] For in vivo experiments, working solutions should be prepared fresh daily.[3] If precipitation occurs, gentle heating or sonication can aid dissolution.[3]
Below are recommended formulations for different administration routes.
| Administration Route | Vehicle Composition | Final Concentration | Reference(s) |
| Oral Gavage | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1 mg/mL | [3] |
| Oral Gavage | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | Up to 4.8 mg/mL | [4] |
| Oral Gavage | 10% 1-methyl-2-pyrrolidinone (NMP) + 90% PEG-300 (for WZ4002*) | Not specified | [2][5] |
| Intraperitoneal | 5% DMSO + 95% Corn Oil | Up to 0.68 mg/mL | [4] |
WZ4002 is a closely related compound used in key in vivo studies; its formulation may be adaptable for this compound.
Q5: I am not observing the expected tumor regression in my animal model. What should I check?
A5: Lack of efficacy can stem from multiple factors. Use the following workflow to troubleshoot the issue.
Caption: A logical workflow for troubleshooting lack of efficacy in vivo.
Q6: What is a recommended starting dose for this compound in mice?
A6: Published studies primarily feature the closely related compound WZ4002 for in vivo efficacy. In mouse models of lung cancer driven by EGFR T790M, WZ4002 was effective at a dose of 25 mg/kg administered daily by oral gavage.[5] This serves as a strong starting point for a dose-finding study with this compound. A typical dose-finding study might include cohorts at 10, 25, and 50 mg/kg to determine the optimal balance of efficacy and tolerability.
Q7: How can I monitor for toxicity in my animal models?
A7: Although this compound is more selective than older inhibitors, monitoring for toxicity is essential.[10][11] Key indicators include:
-
Body Weight: Monitor and record animal weight daily or every other day. A loss of >15-20% often indicates significant toxicity.
-
Clinical Signs: Observe animals for changes in behavior, posture, grooming habits, and activity levels.
Experimental Protocols & Data
In Vitro Potency of this compound
This compound's potency has been evaluated across various NSCLC cell lines and engineered Ba/F3 cells. The data clearly show its selectivity for EGFR activating and resistance mutations.
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference(s) |
| HCC827 | del E746_A750 | 1 | [3][4] |
| PC9 | del E746_A750 | 6 | [3][4] |
| PC9 GR | del E746_A750 / T790M | 8 | [3][4][6] |
| H1975 | L858R / T790M | 9 | [4] |
| H3255 | L858R | 66 | [3][4] |
| HN11 | EGFR & ERBB2 Wild-Type | 1,820 | [3][6] |
| A549 | KRAS Mutant (EGFR WT) | >10,000 | [4][5] |
Protocol: Pharmacodynamic (PD) Analysis of Target Engagement
This protocol is used to confirm that this compound is reaching the tumor and inhibiting its target, EGFR.
-
Animal Dosing: Treat tumor-bearing mice (e.g., transgenic EGFR L858R/T790M models or xenografts) with this compound or vehicle.[5][12][13] A study might involve a single high dose or multiple doses over several days.
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 2-4 hours to coincide with peak plasma concentration), euthanize the animals.
-
Tumor Extraction: Promptly excise tumors and surrounding lung tissue. Immediately snap-freeze the tissue in liquid nitrogen or prepare for immediate processing.
-
Protein Lysis: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors to create cell extracts.
-
Immunoblotting: Perform a Western blot on the cell extracts. Probe the membrane with antibodies against total EGFR and phosphorylated EGFR (p-EGFR). A significant reduction in the p-EGFR signal relative to total EGFR in the this compound-treated group compared to the vehicle group indicates successful target engagement.[5]
This compound Signaling Pathway Inhibition
This compound acts by blocking the ATP-binding site of mutant EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.
Caption: this compound inhibits mutant EGFR, blocking downstream signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. adooq.com [adooq.com]
- 10. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re-evaluating the need for chronic toxicity studies with therapeutic monoclonal antibodies, using a weight of evidence approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 13. Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WZ8040 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, WZ8040. The information is designed to help interpret and troubleshoot potential irregularities in dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It selectively targets EGFR isoforms with the T790M "gatekeeper" mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[5] this compound is significantly more potent against EGFR T790M mutants than wild-type (WT) EGFR, making it a valuable tool for studying and potentially treating resistant cancers.[2][3][5][6] The molecule forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[5]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines harboring EGFR mutations, particularly the T790M resistance mutation. Non-small-cell lung cancer (NSCLC) cell lines are common models. Specific examples include:
-
NCI-H1975: Expresses both the L858R activating mutation and the T790M resistance mutation.[3][5]
-
PC-9 GR: A gefitinib-resistant derivative of the PC-9 cell line, which harbors the delE746_A750 and T790M mutations.[3][5]
-
Ba/F3 cells engineered to express mutant EGFR: These are useful for studying the specific effects of different EGFR mutations.[4][7]
This compound is significantly less potent against cell lines with wild-type EGFR or those with other resistance mechanisms like MET amplification.[3][4]
Q3: What are the typical IC50 values for this compound in sensitive cell lines?
A3: The IC50 values for this compound are highly dependent on the specific EGFR mutations present in the cell line. Below is a summary of reported IC50 values.
| Cell Line | EGFR Mutation(s) | Reported IC50 (nM) |
| NCI-H1975 | L858R/T790M | 9 |
| PC-9 GR | delE746_A750/T790M | 8 |
| Ba/F3 | delE746_A750/T790M | 6 |
| Ba/F3 | L858R/T790M | 9 |
| PC-9 | delE746_A750 | 6 |
| HCC827 | delE746_A750 | 1 |
| H3255 | L858R | 66 |
| Ba/F3 | Wild-Type EGFR | 32 |
| HN11 | Wild-Type EGFR & ERBB2 | 1,820 |
Data compiled from multiple sources.[3][4][7]
Troubleshooting Guide for Dose-Response Curve Irregularities
This guide addresses potential issues that may lead to unexpected this compound dose-response curves.
Q4: My dose-response curve is not a standard sigmoidal shape. What could be the cause?
A4: Non-sigmoidal dose-response curves can arise from several factors. A common irregularity is a biphasic or hormetic response, where low doses of a compound stimulate a response, while high doses are inhibitory.[8][9][10] While not specifically documented for this compound, this phenomenon is observed with various bioactive molecules.[11][12]
Potential Causes and Solutions:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may interfere with the assay, leading to anomalous results.[13]
-
Troubleshooting: Visually inspect your highest concentration wells for precipitation. Prepare fresh compound dilutions for each experiment and consider a brief sonication of the stock solution.[14]
-
-
Off-Target Effects: At higher concentrations, this compound might engage with other kinases or cellular targets, leading to a complex biological response that deviates from the expected inhibition of EGFR.[14]
-
Troubleshooting: If possible, perform a kinase panel screen to identify potential off-targets. Correlate the dose-response curve with a direct measure of EGFR phosphorylation (e.g., Western blot for p-EGFR) to distinguish on-target from off-target effects.
-
-
Cellular Heterogeneity: The cell population may contain a mix of sensitive and resistant cells, which can lead to a curve that does not plateau at 100% inhibition.
-
Troubleshooting: Ensure you are using a clonal cell line if possible. If studying acquired resistance, this biphasic response may be an expected outcome.
-
Q5: I am observing high variability between replicate wells in my assay. What are the common sources of this variability?
A5: High variability can obscure the true dose-response relationship and make IC50 determination unreliable.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.[14]
-
Troubleshooting: Ensure a homogenous single-cell suspension before plating. Use a consistent pipetting technique and consider excluding the outer wells of the plate, which are prone to evaporation (the "edge effect").[14]
-
-
Compound Solubility Issues: If this compound precipitates out of solution, its effective concentration will be inconsistent.
-
Troubleshooting: Prepare a high-concentration stock in 100% DMSO and ensure the final DMSO concentration in the assay medium is low and consistent across all wells (typically <0.5%).[14] Prepare serial dilutions in DMSO before the final dilution in media.
-
-
Reagent Instability: Degradation of this compound or assay reagents can lead to inconsistent results.
-
Troubleshooting: Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[4] Ensure all other assay reagents are within their expiration dates and stored correctly.
-
Q6: The potency (IC50) of this compound in my experiments is significantly different from published values. Why might this be?
A6: Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions.
Potential Causes and Solutions:
-
Assay Duration: The duration of compound exposure can significantly impact the apparent IC50. Most this compound cell viability assays are run for 72 hours.[3][6]
-
Troubleshooting: Standardize your incubation time and ensure it is consistent with the protocols from the literature you are comparing against.
-
-
Cell Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the outcome.
-
Troubleshooting: Optimize and standardize cell seeding density for your specific cell line and plate format.
-
-
ATP Concentration (for in vitro kinase assays): If you are performing a biochemical assay with purified kinase, the concentration of ATP is critical. As an ATP-competitive inhibitor, the IC50 of this compound will be higher at higher ATP concentrations.
-
Troubleshooting: For comparability, use an ATP concentration that is at or near the Km of the kinase.[15]
-
-
Cell Line Passage Number: Over time, cell lines in culture can drift genetically, potentially altering their sensitivity to inhibitors.
-
Troubleshooting: Use low-passage number cells and periodically re-validate their identity and EGFR mutation status.
-
Experimental Protocols
Detailed Protocol: Cell Viability (MTS) Assay
This protocol outlines a typical procedure for determining the dose-response of a cancer cell line to this compound using a colorimetric MTS assay.
-
Cell Seeding:
-
Culture cells (e.g., NCI-H1975) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Harvest cells using trypsin and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 3,000 - 5,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Further dilute each DMSO concentration into cell culture medium to achieve the final desired concentrations (e.g., 10 µM to 0.1 nM), ensuring the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations to the appropriate wells. Include "vehicle control" wells with medium containing only DMSO.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "blank" (medium only) wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[6]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway with this compound inhibition.
Caption: Experimental workflow for a this compound dose-response assay.
References
- 1. dovepress.com [dovepress.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Stress Response (Hormesis) in Response to Bioactive Nutraceuticals with Relevance to Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hormesis: Decoding Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
WZ8040 Technical Support Center: Investigating Off-Target Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the cytotoxicity of WZ8040 in non-target cell lines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is particularly potent against the T790M "gatekeeper" mutation in EGFR, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[4][5] this compound covalently binds to the Cys797 residue in the ATP-binding site of EGFR.[4]
Q2: How selective is this compound for mutant EGFR over wild-type (WT) EGFR?
This compound exhibits significant selectivity for mutant EGFR over wild-type EGFR. It is reported to be 30- to 100-fold more potent against EGFR T790M and up to 100-fold less potent against wild-type EGFR compared to earlier generation quinazoline-based EGFR inhibitors.[2][4][6] This selectivity is a key feature, suggesting potentially lower toxicity in non-target cells expressing only WT EGFR.[4][5]
Q3: What are the expected cytotoxic effects of this compound in cell lines that do not harbor EGFR mutations?
This compound is expected to have significantly lower cytotoxic effects in cell lines with wild-type EGFR or those that do not rely on EGFR signaling for proliferation. For instance, this compound was not toxic up to 10 μM in A549 (KRAS mutant) or H3122 (EML4-ALK) cells.[2][4] Its IC50 value in HN11 cells, which have wild-type EGFR and ERBB2, is 1.82 μM, which is considerably higher than its potency against mutant EGFR cell lines.[1][2]
Q4: Does this compound have off-target effects on other kinases?
While highly selective for mutant EGFR, this compound may exhibit some activity against other kinases at higher concentrations. It has been shown to be less potent against ERBB2 (also known as HER2) compared to other inhibitors like CL-387,785 or HKI-272.[4][7] Specifically, it does not inhibit ERBB2 phosphorylation in cells expressing the ERBB2 gatekeeper mutation (T798I).[2]
Q5: What are the known mechanisms of resistance to this compound?
Resistance to this compound can develop through various mechanisms. One identified pathway involves the activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway.[8] This can occur through the loss of expression of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), leading to sustained PI3K/AKT signaling despite EGFR inhibition.[8] Prolonged exposure to this compound can also lead to the emergence of clones with ERK activation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in a non-target cell line with wild-type EGFR. | 1. Incorrect drug concentration. 2. Cell line may have unknown mutations or dependencies. 3. Contamination of cell culture. 4. Off-target effects at high concentrations. | 1. Verify the concentration of the this compound stock solution and perform a dose-response curve. 2. Characterize the genomic profile of the cell line. 3. Test for mycoplasma and other contaminants. 4. Lower the concentration of this compound and compare with a positive control (mutant EGFR cell line). |
| No significant cytotoxicity observed in a positive control cell line (e.g., H1975). | 1. Inactive this compound compound. 2. Incorrect assay procedure. 3. Cell line has developed resistance. | 1. Use a fresh, validated batch of this compound. 2. Review and optimize the cytotoxicity assay protocol. 3. Use a different positive control cell line or test for known resistance markers. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent drug treatment duration. 3. Variability in reagent preparation. 4. Passage number of cells affecting their sensitivity. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Standardize the incubation time with this compound. 3. Prepare fresh reagents and ensure proper mixing. 4. Use cells within a defined passage number range. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a comparative view of its potency.
| Cell Line | Genotype | IC50 (nM) | Reference |
| EGFR Mutant (Target) | |||
| HCC827 | EGFR Del E746_A750 | 1 | [1][2] |
| PC9 | EGFR Del E746_A750 | 6 | [1][2] |
| H3255 | EGFR L858R | 66 | [1][2] |
| H1975 | EGFR L858R/T790M | 9 | [1][2] |
| PC9 GR | EGFR Del E746_A750/T790M | 8 | [1][2] |
| Non-Target / Wild-Type | |||
| HN11 | EGFR & ERBB2 WT | 1820 | [1][2] |
| A549 | KRAS mutant | >10,000 | [2][4] |
| H3122 | EML4-ALK | >10,000 | [2][4] |
| ERBB2 Alterations | |||
| H1819 | ERBB2 amp | 738 | [1][2] |
| Calu-3 | ERBB2 amp | 915 | [1][2] |
| H1781 | ERBB2 Ins G776V, C | 744 | [1] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a colorimetric MTS assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. It is recommended to use a concentration range that brackets the expected IC50 values (e.g., 0.001 to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound selectively inhibits mutant EGFR, blocking downstream signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
Logical Relationship of this compound Selectivity
Caption: The selectivity of this compound for mutant EGFR leads to differential cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding WZ8040 precipitation in cell culture media
Welcome to the technical support center for WZ8040. This resource provides troubleshooting guides and frequently asked questions to help you avoid and resolve issues with this compound precipitation in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent and irreversible inhibitor of the T790M mutant of the epidermal growth factor receptor (EGFR).[1][2][3] It is highly selective for mutant forms of EGFR over the wild-type receptor.[1][4] Researchers use this compound in cell culture to study EGFR signaling pathways, particularly in the context of non-small cell lung cancer (NSCLC) where this mutation is a common mechanism of resistance to EGFR tyrosine kinase inhibitors.[3][5]
Q2: I've observed precipitation after adding this compound to my cell culture medium. What is the primary cause?
This compound is a hydrophobic molecule with poor aqueous solubility.[6][7][8] It is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2][4][5][6][7][9] When this concentrated stock is diluted into the aqueous environment of cell culture media, the this compound can rapidly come out of solution and form a precipitate if its solubility limit is exceeded.[8]
Q3: What is the recommended solvent and concentration for a this compound stock solution?
The most common and recommended solvent for preparing this compound stock solutions is DMSO.[2][4][5][6][7][9] this compound is highly soluble in DMSO, with concentrations of up to 96 mg/mL (199.58 mM) being reported.[2] For practical laboratory use, preparing a stock solution in the range of 10-20 mM in anhydrous DMSO is a common practice.[9]
Q4: How should I store my this compound stock solution?
To maintain the stability and potency of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6][9][10]
-
When stored at -20°C, the solution is typically stable for at least one month.[1][6] For longer-term storage of up to 6 months, -80°C is recommended.[1][7]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.1%. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to consult the literature for your specific cell line or conduct a vehicle control experiment to assess toxicity.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation issues during your cell culture experiments.
Problem: A precipitate is observed in the cell culture medium after the addition of this compound.
Step 1: Verify Stock Solution Integrity
-
Action: Before adding to your media, inspect your this compound stock solution for any signs of precipitation. If crystals are present, gently warm the solution at 37°C for a few minutes and vortex to redissolve. If precipitation persists, your stock solution may be oversaturated.
-
Rationale: Ensuring a clear, homogenous stock solution is the first critical step.
Step 2: Optimize the Dilution Process
-
Action: Instead of adding the this compound stock directly to the full volume of media in your culture vessel, perform a serial dilution. First, pre-dilute the stock in a small volume of warm (37°C) cell culture medium, mixing gently but thoroughly. Then, add this intermediate dilution to the final culture volume.
-
Rationale: This gradual dilution reduces the localized high concentration of this compound that occurs at the point of addition, minimizing the risk of immediate precipitation.
Step 3: Adjust the Final Concentration
-
Action: If precipitation still occurs, consider lowering the final working concentration of this compound in your experiment.
-
Rationale: The observed precipitation is a clear indication that the solubility limit of this compound in your specific cell culture medium has been exceeded.
Step 4: Consider Media Components
-
Action: Be aware that high concentrations of certain salts or proteins in the cell culture medium can reduce the solubility of hydrophobic compounds. If you are using a custom or highly supplemented medium, this could be a contributing factor.
-
Rationale: The composition of the aqueous solution plays a significant role in the solubility of dissolved compounds.
Step 5: Final Check and Incubation
-
Action: After adding the this compound solution to your cells, gently swirl the culture vessel to ensure even distribution. Visually inspect the medium for any signs of precipitation before and after placing it in the incubator.
-
Rationale: Proper mixing ensures uniform exposure of the cells to the compound and allows for a final quality control check.
Quantitative Data
The solubility of this compound in various solvents is summarized in the table below. This information is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Molar Concentration |
| DMSO | 96 mg/mL | ~199.58 mM |
| DMSO | 86 mg/mL | ~178.79 mM |
| DMSO | 30 mg/mL | ~62.37 mM |
| DMF | 30 mg/mL | ~62.37 mM |
| Ethanol | 3 mg/mL | ~6.23 mM |
| Water | Insoluble | - |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | ~0.52 mM |
Data compiled from multiple sources.[2][4][6][7] Note that solubility can vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 481.01 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 4.81 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming at 37°C may be used to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dosing Cells with this compound to a Final Concentration of 1 µM
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured cells ready for treatment
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of this compound. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium to make a 100 µM intermediate solution. Mix gently by pipetting.
-
Add the required volume of the intermediate dilution to your cell culture plates. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Gently swirl the plates to ensure even distribution of the compound.
-
Return the plates to the incubator for the desired treatment period.
-
Remember to include a vehicle control (0.1% DMSO in this example) in your experimental design.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the mutated EGFR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS:1214265-57-2 | EGFR T790M inhibitor,irreversible amd potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. adooq.com [adooq.com]
- 7. This compound - Creative Enzymes [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. dbaitalia.it [dbaitalia.it]
Best practices for handling and storing WZ8040 powder
Welcome to the technical support center for WZ8040, a potent and irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), particularly effective against the T790M mutation. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and utilization of this compound powder in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI). It selectively and irreversibly binds to EGFR mutants, including those with the T790M resistance mutation, thereby inhibiting EGFR phosphorylation and downstream signaling pathways that promote tumor cell proliferation. It is significantly more potent against mutant EGFR than wild-type EGFR.
Q2: What are the recommended storage conditions for this compound powder and its solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be stored at -20°C, desiccated, and is stable for up to 36 months. Once in solution, it is recommended to store at -20°C for up to 1 month or at -80°C for up to 6 months. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: What are the safety precautions I should take when handling this compound powder?
A3: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. When handling the powder, it is important to avoid dust and aerosol formation. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Ensure you are working in a well-ventilated area, preferably a chemical fume hood. In case of contact with eyes or skin, rinse thoroughly with water. If swallowed, seek medical attention.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | 1. Incorrect solvent or solvent quality. 2. Solution concentration is too high. 3. Low temperature during preparation. | 1. Use fresh, high-purity, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. 2. Refer to the solubility data table below. Do not exceed the recommended concentrations. 3. Gentle warming (up to 60°C) and/or sonication can aid in dissolution. |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the working solution. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the compound is stored at the correct temperature and protected from light. 2. Calibrate pipettes and ensure accurate serial dilutions. Prepare fresh working solutions for each experiment. 3. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. |
| Low potency or lack of activity in cell-based assays | 1. Incorrect cell line for the target mutant EGFR. 2. Insufficient incubation time. 3. Presence of serum proteins that may bind to the compound. | 1. This compound is most potent against cell lines with EGFR mutations like Del E746_A750 and L858R/T790M (e.g., PC-9, H1975). It is less effective against wild-type EGFR. 2. A common incubation time for cell viability assays is 72 hours. 3. Consider reducing the serum concentration during the treatment period if binding is suspected, but be mindful of cell health. |
| Difficulty dissolving this compound for in vivo studies | 1. Inappropriate vehicle composition. | 1. For in vivo administration, a mul |
Validation & Comparative
A Preclinical Head-to-Head: WZ8040 Versus Osimertinib in EGFR-Mutant Lung Cancer Models
For researchers in the field of oncology and drug development, the landscape of targeted therapies for non-small cell lung cancer (NSCLC) is in constant evolution. The emergence of acquired resistance to early-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), most notably through the T790M "gatekeeper" mutation, spurred the development of third-generation inhibitors. This guide provides a detailed preclinical comparison of two such inhibitors: WZ8040, an early experimental compound, and osimertinib (AZD9291), a clinically approved and widely used therapeutic.
This objective comparison is based on available preclinical data to inform researchers on their differential efficacy, selectivity, and mechanisms of action in models of EGFR-mutant NSCLC.
Data Presentation
In Vitro Potency and Selectivity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and osimertinib against various NSCLC cell lines harboring different EGFR mutations. This data provides a direct comparison of their potency and selectivity profiles.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | del E746_A750 | 6 |
| PC-9 GR | del E746_A750, T790M | 8 |
| H1975 | L858R, T790M | 9 |
| HCC827 | del E746_A750 | 1 |
| H3255 | L858R | 66 |
| A549 | KRAS mutant | >10,000 |
| H3122 | EML4-ALK | >10,000 |
Data sourced from Zhou W, et al. Nature. 2009 and commercial vendor information.[1][2][3][4]
Table 2: IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | del E746_A750 | 23 |
| PC-9ER | del E746_A750, T790M | 166 |
| H1975 | L858R, T790M | 4.6 |
| H3255 | L858R | Not widely reported |
| Wild-Type EGFR | - | ~200-500 |
Data compiled from various preclinical studies.[5][6]
Comparative Insights:
Both this compound and osimertinib demonstrate high potency against EGFR T790M mutant cell lines (PC-9 GR and H1975). This compound exhibits slightly lower IC50 values in some T790M-positive lines compared to the reported values for osimertinib in similar lines.[1][2][3][4] However, osimertinib has been extensively characterized for its selectivity, showing significantly less activity against wild-type EGFR, which is a critical factor for a favorable therapeutic window and reduced off-target toxicities.[5][6] The data for this compound's activity against wild-type EGFR is less comprehensively documented in publicly available literature.
Mandatory Visualization
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and points of inhibition by this compound and osimertinib.
Experimental Workflow: In Vitro IC50 Determination
Caption: General experimental workflow for determining IC50 values.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is fundamental for determining the cytotoxic effects of EGFR inhibitors and calculating IC50 values.
1. Cell Seeding:
-
NSCLC cell lines (e.g., PC-9, H1975) are harvested during the logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][8]
2. Compound Treatment:
-
Stock solutions of this compound and osimertinib are prepared in DMSO.
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the inhibitors. A vehicle control (DMSO) is included.
3. Incubation:
-
The plates are incubated for 72 hours at 37°C with 5% CO2.[3]
4. Viability Measurement (MTS Assay Example):
-
After the incubation period, 20 µL of MTS reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.[7]
5. Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability.
-
IC50 values are calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration using non-linear regression analysis (sigmoidal dose-response).[8]
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound and osimertinib on EGFR signaling.
1. Cell Treatment and Lysis:
-
NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 12-24 hours before treatment.
-
Cells are treated with various concentrations of this compound or osimertinib for a specified time (e.g., 2-4 hours).
-
Following inhibitor treatment, cells are stimulated with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[9]
2. Protein Quantification:
-
The protein concentration of the cell lysates is determined using a BCA protein assay.[9]
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.[10]
4. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[9][10][11]
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The level of phosphorylated EGFR is normalized to the total EGFR level.[9]
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound and osimertinib in a mouse model.
1. Cell Implantation:
-
Athymic nude mice (4-6 weeks old) are used.
-
NSCLC cells (e.g., H1975) are harvested, washed, and resuspended in a mixture of PBS and Matrigel.
-
Approximately 5-10 x 10^6 cells are injected subcutaneously into the flank of each mouse.[12][13]
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Mice are randomized into treatment groups (vehicle control, this compound, osimertinib).
3. Drug Administration:
-
This compound and osimertinib are formulated for oral gavage.
-
The compounds are administered daily at predetermined doses. For example, preclinical studies with osimertinib have used doses ranging from 5 to 25 mg/kg.[14]
4. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies via western blot).[15]
5. Statistical Analysis:
-
Tumor growth inhibition is calculated, and statistical significance between treatment groups is determined using appropriate statistical tests.
Conclusion
Both this compound and osimertinib demonstrate potent preclinical activity against EGFR T790M-mutant NSCLC models. This compound, as an earlier discovery, laid the groundwork for the development of pyrimidine-based covalent EGFR inhibitors.[1] Osimertinib, having undergone extensive preclinical and clinical development, has a well-documented profile of high potency, selectivity for mutant EGFR over wild-type, and proven clinical efficacy.[5][16] For researchers, this compound remains a valuable tool for investigating the fundamental mechanisms of covalent EGFR inhibition, while osimertinib serves as the benchmark third-generation TKI for comparative studies and for exploring mechanisms of acquired resistance to this class of drugs. The provided protocols offer a standardized framework for conducting such preclinical evaluations.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Comparative Analysis of WZ8040 and Afatinib Efficacy on EGFR T790M-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of WZ8040 and afatinib, two tyrosine kinase inhibitors (TKIs), in the context of the T790M resistance mutation in epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC).
The emergence of the T790M mutation in the EGFR kinase domain is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs, posing a significant challenge in the treatment of NSCLC. This guide synthesizes experimental data to compare the efficacy of this compound, a third-generation mutant-selective TKI, and afatinib, a second-generation irreversible pan-ErbB inhibitor, against this mutation.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound and afatinib against EGFR T790M-mutated cell lines and in clinical settings.
Table 1: Preclinical Efficacy (IC50 values in nM)
| Compound | H1975 (L858R/T790M) | PC-9 GR (delE746_A750/T790M) | Wild-Type EGFR | Reference |
| This compound | 9 | 8 | >1000 | [1] |
| Afatinib | - | - | - | - |
Note: Direct comparative IC50 data for afatinib against T790M-positive cell lines in the same studies as this compound is limited in the public domain. Preclinical studies have shown that while afatinib has activity against T790M, it is less potent than third-generation inhibitors designed specifically for this mutation.
Table 2: Clinical Efficacy of Afatinib in T790M-Positive NSCLC
| Clinical Endpoint | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 24% | TKI-naïve patients with T790M mutation | [2] |
| Disease Control Rate (DCR) | 76% | TKI-naïve patients with T790M mutation | [2] |
| Median Time to Treatment Failure (TTF) | 4.7 months | TKI-naïve patients with T790M mutation | [2] |
Experimental Protocols
Preclinical Cell Viability (IC50) Assays for this compound
The inhibitory concentration (IC50) values for this compound were determined using a cell viability assay, typically the MTS assay. The general protocol is as follows:
-
Cell Culture: NSCLC cell lines harboring the T790M mutation (e.g., H1975, PC-9 GR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound for a specified period, typically 72 hours.
-
MTS Assay: After the incubation period, MTS reagent is added to each well. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Clinical Trials for Afatinib
The clinical data for afatinib in T790M-mutated NSCLC is derived from prospective analyses of clinical trials. While specific trial protocols may vary, they generally adhere to the following structure:
-
Patient Population: Patients with advanced or metastatic NSCLC with documented EGFR mutations, including T790M, are enrolled. Patients may be treatment-naïve or have received prior therapies.
-
Treatment Regimen: Afatinib is administered orally at a specified daily dose. Dose adjustments may be permitted to manage adverse events.
-
Efficacy Assessment: Tumor responses are evaluated periodically using imaging techniques (e.g., CT scans) and assessed based on Response Evaluation Criteria in Solid Tumors (RECIST). Key endpoints include Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Safety Monitoring: Adverse events are monitored and graded throughout the study according to the Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathway and Mechanism of Action
The T790M "gatekeeper" mutation in the ATP-binding pocket of the EGFR kinase domain increases the receptor's affinity for ATP, which outcompetes first- and second-generation TKIs, leading to drug resistance.[3][4]
Caption: EGFR signaling pathway and the inhibitory action of this compound and afatinib.
Experimental Workflow for Preclinical Efficacy Assessment
Caption: A typical experimental workflow for determining the IC50 of a TKI.
Discussion
The preclinical data clearly demonstrates that this compound is a potent and highly selective inhibitor of EGFR T790M. Its high potency against T790M-positive cell lines, coupled with its significantly lower activity against wild-type EGFR, suggests a favorable therapeutic window. This selectivity is a key advantage of third-generation inhibitors, as it can potentially lead to fewer off-target effects compared to less selective TKIs.[1]
Afatinib, as a second-generation TKI, has a broader inhibitory profile, targeting multiple ErbB family members.[5] While it demonstrates some activity against T790M in preclinical models, it is generally less potent than third-generation inhibitors specifically designed to overcome this resistance mutation.[6] Clinical data in TKI-naïve patients with the T790M mutation show that afatinib can induce responses, although the overall response rate and duration of response are modest.[2] It is important to note that the T790M mutation is the most common mechanism of acquired resistance to afatinib.[7]
In a direct preclinical comparison, WZ-series compounds, including this compound, were found to be significantly more potent than afatinib in inhibiting the growth of T790M-positive lung cancer cells. This suggests that for patients with a confirmed T790M mutation, a third-generation inhibitor like this compound would likely offer a more effective therapeutic strategy.
Conclusion
Based on the available experimental data, this compound exhibits superior preclinical efficacy and selectivity against the EGFR T790M mutation compared to afatinib. While afatinib may have a role in certain clinical scenarios, its efficacy in T790M-positive NSCLC is limited. For the development of novel therapeutic strategies targeting T790M-mediated resistance, compounds with the profile of this compound represent a more promising avenue of investigation. This guide underscores the importance of mutational status in guiding the selection of targeted therapies for NSCLC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase IIIb Open-Label, Single-Arm Study of Afatinib in EGFR TKI-Naïve Patients with EGFRm+ NSCLC: Final Analysis, with a Focus on Patients Enrolled at Sites in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WZ8040 and Gefitinib in T790M-Negative Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation epidermal growth factor receptor (EGFR) inhibitor, WZ8040, and the first-generation inhibitor, gefitinib, in the context of T790M-negative non-small cell lung cancer (NSCLC) cells. This analysis is supported by experimental data on their efficacy, mechanisms of action, and effects on key cellular processes.
Executive Summary
Gefitinib, a reversible EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in treating NSCLC patients with activating EGFR mutations. However, its efficacy is often limited by acquired resistance, most commonly through the T790M "gatekeeper" mutation. This compound, a covalent irreversible inhibitor, was designed to overcome this resistance by targeting T790M-mutant EGFR. This guide focuses on their comparative performance in a T790M-negative setting, a scenario relevant for understanding their baseline activities and potential applications.
Experimental data reveals that while both compounds effectively inhibit the proliferation of T790M-negative lung cancer cells harboring activating EGFR mutations, this compound demonstrates significantly higher potency in some cell lines. Both inhibitors exert their effects by blocking the EGFR signaling cascade, leading to cell cycle arrest and apoptosis.
Data Presentation
Table 1: Comparative IC50 Values in T790M-Negative NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and gefitinib in various T790M-negative NSCLC cell lines, which harbor other activating EGFR mutations. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion (delE746_A750) | 6 | 15 | [1] |
| HCC827 | Exon 19 Deletion (delE746_A750) | 1 | 13.06 | [1][2] |
| H3255 | L858R | 66 | 3 | [3] |
Note: The data indicates that this compound is more potent than gefitinib in PC-9 and HCC827 cell lines, while gefitinib is more potent in the H3255 cell line.
Mechanism of Action and Signaling Pathways
Both this compound and gefitinib target the ATP-binding site of the EGFR kinase domain, albeit through different mechanisms. Gefitinib is a reversible inhibitor, forming non-covalent bonds, while this compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket.[1] This irreversible binding leads to a more sustained inhibition of EGFR signaling.
Upon inhibition of EGFR, downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, are suppressed. This disruption of signaling ultimately leads to the induction of apoptosis and cell cycle arrest.
Comparative Effects on Cellular Processes
Apoptosis
Both this compound and gefitinib induce apoptosis in T790M-negative lung cancer cells. Gefitinib has been shown to induce apoptosis in PC-9 cells, as evidenced by an increase in the sub-G1 cell population and activation of caspases.[4][5] While direct comparative studies are limited, the higher potency of this compound in certain cell lines suggests it may induce a more robust apoptotic response at lower concentrations. WZ-series inhibitors, like WZ4002, have been demonstrated to induce apoptosis in EGFR-mutant lung cancer cells.[4]
Cell Cycle Arrest
Inhibition of the EGFR signaling pathway by both drugs leads to cell cycle arrest, primarily at the G1 phase. Studies have demonstrated that gefitinib induces G1 cell cycle arrest in PC-9 cells.[6] This is a common mechanism for EGFR inhibitors, as the downstream pathways they inhibit are crucial for cell cycle progression. It is highly probable that this compound also induces G1 arrest in T790M-negative cells, consistent with its mechanism of action.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.
Protocol:
-
Cell Seeding: Seed lung cancer cells (e.g., PC-9, HCC827) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or gefitinib for 72 hours.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration to determine the IC50 value.
Western Blotting for EGFR Signaling Proteins
This technique is used to assess the phosphorylation status of EGFR and its downstream targets.
Protocol:
-
Cell Treatment: Treat cells with this compound or gefitinib at specified concentrations for a designated time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or gefitinib for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Conclusion
In T790M-negative lung cancer cells with activating EGFR mutations, both this compound and gefitinib demonstrate significant anti-proliferative activity. This compound, an irreversible inhibitor, exhibits greater potency than the reversible inhibitor gefitinib in cell lines such as PC-9 and HCC827. Both drugs function by inhibiting the EGFR signaling cascade, leading to G1 cell cycle arrest and the induction of apoptosis. The choice between these inhibitors in a clinical or research setting would depend on the specific EGFR mutation present and the desired potency and duration of EGFR inhibition. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these agents in diverse T790M-negative contexts.
References
- 1. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WZ4002, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCC827 Cells [cytion.com]
- 4. Tumor cells can follow distinct evolutionary paths to become resistant to epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: WZ8040 vs. WZ4002 in EGFR Binding
A Comparative Guide for Researchers in Oncology and Drug Development
The emergence of acquired resistance to initial EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), frequently driven by the T790M "gatekeeper" mutation, has spurred the development of next-generation inhibitors. Among these, WZ8040 and WZ4002 have demonstrated significant promise due to their mutant-selective inhibitory profiles. This guide provides a detailed structural and functional comparison of this compound and WZ4002 in their interaction with the epidermal growth factor receptor (EGFR), offering valuable insights for researchers and drug development professionals.
At a Glance: Key Structural and Potency Differences
Both this compound and WZ4002 are irreversible inhibitors that covalently bind to the Cys797 residue in the ATP-binding site of EGFR.[1][2] Their shared pyrimidine core structure is a key feature for their potent activity against EGFR mutants.[1][3] The primary structural difference lies in the substitution on the aniline ring, which influences their selectivity and potency.
| Feature | This compound | WZ4002 |
| Chemical Moiety | N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide | N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide |
| Key Structural Difference | Lacks the methoxy group on the aniline ring. | Possesses an ortho-methoxy group on the C2-aniline substituent.[1][4] |
| Binding Conformation | Inferred to be similar to WZ4002. | Binds to the active "DFG-in" conformation of the EGFR kinase domain.[1][2] |
| Covalent Bond | Forms a covalent bond with Cys797.[1] | Forms a covalent bond with Cys797.[1][2] |
| PDB ID of EGFR Complex | Not available | 3IKA (with EGFR T790M)[1][2][5] |
Potency Against EGFR Variants
Both compounds exhibit remarkable potency against EGFR mutants, particularly those harboring the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR. This mutant selectivity is a critical attribute for minimizing off-target effects and associated toxicities.
| Cell Line/EGFR Genotype | This compound IC₅₀ (nM) | WZ4002 IC₅₀ (nM) |
| PC9 (EGFR delE746_A750) | 6[6] | 7[4] |
| H1975 (EGFR L858R/T790M) | 9[6] | 8[4][7] |
| PC9 GR (EGFR delE746_A750/T790M) | 8[6] | 6[4] |
| Ba/F3 (EGFR L858R) | - | 2[7] |
| Ba/F3 (EGFR L858R/T790M) | - | 8[7] |
| Ba/F3 (EGFR delE746_A750) | 2[8] | 3[7] |
| Ba/F3 (EGFR delE746_A750/T790M) | 6[8] | 2[7] |
| HN11 (WT EGFR) | 1820[8] | >1000[1] |
Structural Basis of Interaction with EGFR
The crystal structure of WZ4002 in complex with the EGFR T790M mutant (PDB ID: 3IKA) provides a clear blueprint for its mechanism of action.[1][2][5]
Key Interactions of WZ4002 with EGFR T790M:
-
Covalent Linkage: The acrylamide moiety of WZ4002 forms an irreversible covalent bond with the thiol group of Cys797, located at the edge of the ATP binding pocket.[1][2] This covalent attachment is a hallmark of third-generation EGFR inhibitors, enabling them to overcome the increased ATP affinity of the T790M mutant.[9]
-
Hinge Region Binding: The anilinopyrimidine core of WZ4002 forms two crucial hydrogen bonds with the backbone of Met793 in the hinge region of the kinase.[1][2] This interaction is a common feature among ATP-competitive kinase inhibitors.
-
Hydrophobic Interactions: The chlorine substituent on the pyrimidine ring makes contact with the mutant Met790 gatekeeper residue.[1] The aniline ring engages in hydrophobic interactions with Gly796.[1]
-
Selectivity Pocket: The methoxy group on the aniline ring of WZ4002 extends towards Leu792 and Pro794.[1] This substitution is thought to enhance selectivity, as kinases with bulkier residues at this position would experience steric hindrance.[1]
While a crystal structure of this compound bound to EGFR is not publicly available, its high structural similarity to WZ4002 suggests a nearly identical binding mode. The absence of the methoxy group in this compound is the main distinction. This may slightly alter its interactions within the hydrophobic pocket, potentially influencing its potency and selectivity profile against a broader range of kinases.
Downstream Signaling Inhibition
By binding to and inhibiting the kinase activity of EGFR, both this compound and WZ4002 effectively block the downstream signaling cascades that drive tumor cell proliferation and survival. The primary pathways affected are the RAS-RAF-MAPK and the PI3K-AKT pathways.[10][]
Caption: EGFR signaling cascade and the inhibitory action of this compound/WZ4002.
Experimental Methodologies
The characterization of this compound and WZ4002 has relied on a suite of biochemical and cell-based assays.
1. Kinase Inhibition Assay (Generic Protocol):
Biochemical assays are crucial for determining the direct inhibitory effect of compounds on EGFR kinase activity.
-
Principle: Measures the transfer of a phosphate group from ATP to a substrate peptide by the EGFR kinase. Inhibition is quantified by a reduction in substrate phosphorylation.
-
Materials: Recombinant EGFR kinase (wild-type or mutant), substrate peptide (e.g., poly(Glu, Tyr)), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The EGFR enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or WZ4002) in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
2. Cell Proliferation/Viability Assay (MTS Assay):
Cell-based assays are essential to confirm that the biochemical inhibition translates to anti-proliferative effects in cancer cells.
-
Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Materials: NSCLC cell lines (e.g., H1975, PC9), cell culture medium, 96-well plates, MTS reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the inhibitor (this compound or WZ4002) for a specified duration (e.g., 72 hours).[12]
-
After the incubation period, the MTS reagent is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined.
-
3. Western Blotting for Phospho-EGFR:
This technique is used to directly observe the inhibition of EGFR phosphorylation in a cellular context.
-
Principle: Detects the levels of phosphorylated EGFR (the active form) in cell lysates following inhibitor treatment.
-
Materials: Cell lines, inhibitor, lysis buffer, antibodies specific for phospho-EGFR and total EGFR, SDS-PAGE equipment, and detection reagents.
-
Procedure:
-
Cells are treated with the inhibitor for a defined period.
-
For some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.[1]
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against phospho-EGFR and total EGFR, followed by secondary antibodies.
-
Bands are visualized using a chemiluminescent substrate, allowing for the quantification of the reduction in EGFR phosphorylation.[1]
-
Conclusion
This compound and WZ4002 are highly potent, mutant-selective, irreversible inhibitors of EGFR. Their covalent binding mechanism and selectivity for T790M-mutant EGFR represent a significant advancement in overcoming acquired resistance in NSCLC. The crystal structure of WZ4002 bound to EGFR T790M has provided invaluable atomic-level insights into its mode of action, which can be largely extrapolated to this compound. The subtle structural difference—the presence of a methoxy group in WZ4002—may fine-tune its selectivity and off-target profile. The experimental data robustly supports their efficacy in inhibiting EGFR signaling and suppressing the growth of EGFR-mutant cancer cells. These compounds serve as a critical foundation for the development of even more refined and effective EGFR inhibitors.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 12. selleckchem.com [selleckchem.com]
Overcoming Resistance: A Comparative Guide to the Synergy of WZ8040 and MET Inhibitors in Resistant Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of WZ8040 and MET inhibitors in cancer cells that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs). This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying signaling pathways.
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification of the MET proto-oncogene, which allows cancer cells to bypass EGFR inhibition and maintain downstream signaling for proliferation and survival.[1][2][3] The third-generation EGFR TKI, this compound, is effective against EGFR mutations, including the resistant T790M mutation, but its efficacy is limited in the context of MET amplification.[4][5] This has led to the investigation of combination therapies, pairing this compound or its analogue WZ4002 with MET inhibitors like crizotinib, to simultaneously block both pathways and overcome resistance.
Quantitative Analysis of Synergy
The combination of a mutant-selective EGFR inhibitor like WZ4002 (a close analogue of this compound) and the MET inhibitor crizotinib has demonstrated a marked synergistic effect in inhibiting the growth of EGFR-mutant lung cancer cells with acquired MET amplification. This synergy is evident in the significant reduction of the half-maximal inhibitory concentration (IC50) for each drug when used in combination compared to their individual use.
The following table summarizes the IC50 values for WZ4002 and crizotinib, alone and in combination, in the HCC827ER cell line, a model of EGFR-mutant NSCLC with acquired resistance due to MET amplification.
| Cell Line | Treatment | IC50 (µM) |
| HCC827ER | WZ4002 alone | > 3.3[4][5] |
| Crizotinib alone | ~0.05[6] | |
| WZ4002 + Crizotinib (300 nM) | Markedly decreased (Specific value requires extraction from graphical data, but studies show significant growth inhibition at concentrations where single agents are ineffective)[7] |
Note: The HCC827ER cell line is resistant to first-generation EGFR TKIs and shows high resistance to this compound/WZ4002 monotherapy due to MET amplification.
Signaling Pathway Analysis
The synergistic effect of combining this compound/WZ4002 and a MET inhibitor stems from the dual blockade of the EGFR and MET signaling pathways. In resistant cells with MET amplification, the MET receptor tyrosine kinase can activate downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, independently of EGFR. This provides a "bypass" route for survival signals.
The following diagram illustrates the crosstalk between the EGFR and MET signaling pathways and the points of inhibition by this compound and a MET inhibitor.
Western blot analyses have confirmed that while this compound alone can inhibit EGFR phosphorylation, it fails to suppress the downstream signaling mediated by MET. Conversely, a MET inhibitor alone blocks MET phosphorylation but does not affect the EGFR pathway. The combination therapy, however, effectively inhibits the phosphorylation of both EGFR and MET, leading to a significant reduction in the activation of downstream effectors like AKT and ERK.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and MET inhibitors, both individually and in combination.
Materials:
-
Resistant cancer cell lines (e.g., HCC827ER)
-
96-well plates
-
Complete cell culture medium
-
This compound and MET inhibitor (e.g., Crizotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound, the MET inhibitor, and their combination in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
The following diagram outlines the workflow for the cell viability assay.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of key proteins in the EGFR and MET signaling pathways.
Materials:
-
Resistant cancer cell lines
-
6-well plates
-
This compound and MET inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the MET inhibitor, or their combination at specified concentrations for a designated time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The combination of this compound and a MET inhibitor represents a promising strategy to overcome acquired resistance driven by MET amplification in EGFR-mutant cancers. The synergistic interaction, confirmed by both cell viability and molecular assays, highlights the importance of dual pathway inhibition to effectively control tumor growth in this resistant setting. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate this therapeutic approach.
References
- 1. MTT assay for lung cancer cell viability [bio-protocol.org]
- 2. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 3. Chemosensitivity testing of small cell lung cancer using the MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ability of the Met Kinase Inhibitor Crizotinib and New Generation EGFR Inhibitors to Overcome Resistance to EGFR Inhibitors | PLOS One [journals.plos.org]
- 6. Crizotinib sensitizes the erlotinib resistant HCC827GR5 cell line by influencing lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ability of the Met Kinase Inhibitor Crizotinib and New Generation EGFR Inhibitors to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: A Guide for Researchers
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. These inhibitors were specifically designed to overcome the T790M resistance mutation, a common mechanism of failure for first- and second-generation EGFR TKIs, while sparing wild-type (WT) EGFR to minimize toxicities. This guide provides a comprehensive, data-driven comparison of the leading third-generation EGFR inhibitors: osimertinib, lazertinib, aumolertinib, and furmonertinib, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action and Preclinical Potency
Third-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent modification allows for potent and sustained inhibition of EGFR signaling pathways. Their key characteristic is high selectivity for both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[2] This selectivity translates to a wider therapeutic window and a more favorable safety profile compared to earlier-generation TKIs.
The preclinical potency of these inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against various EGFR mutations in enzymatic or cell-based assays. A lower IC50 value indicates greater potency.
Table 1: Preclinical Potency (IC50, nM) of Third-Generation EGFR Inhibitors Against Various EGFR Mutations
| Inhibitor | EGFR (WT) | EGFR (Exon 19 del) | EGFR (L858R) | EGFR (L858R/T790M) | EGFR (Exon 19 del/T790M) |
| Osimertinib | ~200 | <15 | <15 | <1 | <1 |
| Aumolertinib | 3.39 | - | - | 0.29 | 0.21 |
| Furmonertinib | - | - | - | - | - |
Note: Data for a direct head-to-head IC50 comparison across all inhibitors in the same assay conditions is limited. The presented values are compiled from various preclinical studies and should be interpreted with caution. Aumolertinib has shown IC50 values of 0.37 nM, 0.29 nM, and 0.21 nM against T790M, T790M/L858R, and T790M/Del19 mutations, respectively.[3] Furmonertinib has demonstrated potent activity against EGFR ex20ins with a median IC50 of 11 to 20 nM.[4]
Clinical Efficacy: A Comparative Overview
The clinical development of these third-generation inhibitors has been marked by several pivotal Phase III trials that have established their superiority over first-generation EGFR TKIs in the first-line treatment of EGFR-mutated advanced NSCLC.
Progression-Free Survival (PFS) and Overall Survival (OS)
Osimertinib, in the FLAURA trial, demonstrated a significant improvement in both PFS and OS compared to first-generation TKIs.[2][5] The MARIPOSA trial provided a head-to-head comparison of lazertinib and osimertinib, showing comparable efficacy.[6][7] Aumolertinib and furmonertinib have also shown robust efficacy in their respective clinical trials. A retrospective study comparing aumolertinib and osimertinib in the first-line treatment of EGFR-mutated advanced NSCLC found no significant difference in median PFS, which was 19 months for both cohorts.
Table 2: Key Clinical Efficacy Data from Pivotal Phase III Trials (First-Line Treatment)
| Trial | Inhibitor | Comparator | Median PFS (months) | Median OS (months) |
| FLAURA | Osimertinib | Gefitinib or Erlotinib | 18.9 | 38.6[5] |
| MARIPOSA | Lazertinib | Osimertinib | 18.5 | Not Reached |
| FURLONG | Furmonertinib | Gefitinib | 20.8 | Not Reached |
| AENEAS | Aumolertinib | Gefitinib | 19.3 | Not Reached |
PFS: Progression-Free Survival; OS: Overall Survival. Data from the MARIPOSA trial showed a median PFS of 23.7 months for the combination of amivantamab and lazertinib versus 16.6 months for osimertinib.[8][9] A direct comparison between lazertinib and osimertinib in the MARIPOSA trial showed a median PFS of 18.5 months for lazertinib versus 16.6 months for osimertinib.[7]
Central Nervous System (CNS) Activity
Brain metastases are a frequent complication in EGFR-mutant NSCLC. Third-generation inhibitors have shown significant efficacy in the CNS due to their ability to cross the blood-brain barrier. In the FURLONG study, furmonertinib demonstrated a CNS objective response rate of 91% compared to 65% with gefitinib in patients with CNS metastases at baseline.[4]
Table 3: CNS Efficacy of Third-Generation EGFR Inhibitors
| Inhibitor | Trial | CNS Objective Response Rate (ORR) | CNS Progression-Free Survival (PFS) |
| Osimertinib | FLAURA | - | 15.2 months |
| Lazertinib | MARIPOSA | - | 18.3 months (with Amivantamab) |
| Furmonertinib | FURLONG | 91% | 20.8 months[4] |
| Aumolertinib | AENEAS | - | 15.3 months |
Safety and Tolerability
A key advantage of third-generation EGFR inhibitors is their improved safety profile compared to earlier generations, which is attributed to their selectivity for mutant EGFR over wild-type EGFR. The most common adverse events are generally mild to moderate in severity.
Table 4: Common Adverse Events (Any Grade) Reported in Pivotal Trials
| Adverse Event | Osimertinib (FLAURA) | Lazertinib (MARIPOSA) | Furmonertinib (FURLONG) | Aumolertinib (AENEAS) |
| Diarrhea | 58% | - | 11% (Grade ≥3) | - |
| Rash | 58% | 45% | - | 44.34% |
| Paronychia | - | - | - | - |
| Stomatitis | 29% | - | - | - |
| Dry Skin | 36% | - | - | - |
| Nausea | - | - | - | 17.92% |
| Mouth Ulceration | - | - | - | 18.87% |
Note: Direct comparison of adverse event rates across different trials can be challenging due to variations in study design and patient populations. Grade 3 or higher adverse events were reported in 34% of patients receiving osimertinib in the FLAURA trial.[2]
Resistance Mechanisms
Despite the significant efficacy of third-generation EGFR inhibitors, acquired resistance inevitably develops. The most well-characterized on-target resistance mechanism is the emergence of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor. Other resistance mechanisms include off-target alterations such as MET amplification and activation of bypass signaling pathways.
Experimental Protocols
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro potency of a third-generation EGFR inhibitor against wild-type and mutant forms of the EGFR kinase.
Methodology:
-
Reagents: Recombinant human EGFR (WT, L858R, L858R/T790M, etc.), ATP, kinase assay buffer, and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, incubate the recombinant EGFR enzyme with the inhibitor for a predefined period.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.
-
After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate using a detection reagent.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a third-generation EGFR inhibitor on NSCLC cell lines harboring different EGFR mutations.
Methodology:
-
Cell Lines: NSCLC cell lines with known EGFR mutations (e.g., PC-9 for Exon 19 del, H1975 for L858R/T790M).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
-
Western Blotting for EGFR Pathway Proteins
Objective: To evaluate the effect of a third-generation EGFR inhibitor on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat NSCLC cells with the inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
In Vivo Tumor Xenograft Model
Objective: To assess the in vivo antitumor efficacy of a third-generation EGFR inhibitor.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously implant NSCLC cells (e.g., H1975) into the flanks of the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., by oral gavage) and a vehicle control daily for a specified period.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualizations
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating EGFR inhibitors.
Caption: Evolution of EGFR TKIs and resistance.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MARIPOSA: Can Amivantamab and Lazertinib Replace Osimertinib in the Front-Line Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
WZ8040: A Comparative Guide to a Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of WZ8040, a mutant-selective epidermal growth factor receptor (EGFR) inhibitor, with other relevant EGFR tyrosine kinase inhibitors (TKIs). The data presented is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies to ensure reproducibility.
Comparative Efficacy of this compound and Alternative EGFR Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR inhibitors against various non-small cell lung cancer (NSCLC) cell lines. These cell lines harbor different EGFR mutations, providing a landscape of the inhibitors' selectivity and potency.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | HKI-272 (Neratinib) IC50 (nM) | CL-387,785 IC50 (nM) |
| PC-9 | delE746_A750 | 6[1] | 12.9[2] | - | 7[3] | 0.8[3] | - | - |
| HCC827 | delE746_A750 | 1[1] | - | - | - | - | - | - |
| H3255 | L858R | 66[1] | 4[3] | - | 12[3] | 0.3[3] | - | - |
| H1975 | L858R + T790M | 9[1] | 11.44[4] | >10,000 | >10,000 | - | - | - |
| PC-9 GR | delE746_A750 + T790M | 8[1] | - | >10,000 | - | - | >3,300 | >3,300 |
| HN11 | Wild-Type | 1,820[1] | 493.8[4] | - | - | 31[3] | - | - |
Understanding the Mechanism: EGFR Signaling Pathway
This compound is an irreversible inhibitor that selectively targets EGFR mutants, particularly the T790M resistance mutation, while demonstrating significantly less activity against wild-type EGFR.[3][5][6] This selectivity is crucial for minimizing off-target effects and associated toxicities. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound and other TKIs.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability (MTS) Assay
This protocol is a common method for assessing the dose-dependent effect of inhibitors on cell proliferation.
Detailed Steps:
-
Cell Seeding: NSCLC cell lines are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: A serial dilution of the EGFR inhibitors (e.g., this compound, osimertinib) is prepared and added to the wells. A vehicle control (DMSO) is also included.
-
Prolonged Incubation: The cells are incubated with the inhibitors for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
Western Blotting for EGFR Phosphorylation
This method is used to determine the inhibitory effect of the compounds on EGFR signaling.
Detailed Steps:
-
Cell Culture and Treatment: Cells are grown to 70-80% confluency and then treated with the EGFR inhibitors at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Resistance Mechanisms
A primary mechanism of acquired resistance to first and second-generation EGFR TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[3][7] this compound was specifically designed to be a potent inhibitor of EGFR harboring this T790M mutation. However, resistance to third-generation inhibitors, including compounds like this compound and osimertinib, can also emerge. One of the key mechanisms of resistance to these covalent inhibitors is the acquisition of a C797S mutation, which prevents the irreversible binding of the drug to the EGFR kinase domain.[6][8] Other resistance mechanisms can involve the activation of bypass signaling pathways, such as MET or HER2 amplification, which allow cancer cells to circumvent the EGFR blockade.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
WZ8040: A Comparative Guide to its Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of WZ8040 across various cancer cell lines. The data presented is supported by detailed experimental protocols and a visualization of the targeted signaling pathway to offer a clear perspective on the compound's performance and mechanism of action.
Performance of this compound: IC50 Values
This compound is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against the T790M mutation which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1][2] The compound has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations.[3]
The following table summarizes the IC50 values of this compound in a range of cancer cell lines, highlighting its selectivity and potency.
| Cell Line | EGFR Genotype | IC50 (nM) |
| Highly Sensitive | ||
| HCC827 | del E746_A750 | 1[1][4] |
| PC9 | del E746_A750 | 6[1][4][5] |
| PC9 GR | del E746_A750, T790M | 8[1][4][5] |
| H1975 | L858R, T790M | 9[1][4] |
| Ba/F3 | del E746_A750/T790M | 6[5] |
| Ba/F3 | del E746_A750 | 2[5] |
| Ba/F3 | L858R | 6[5] |
| Moderately Sensitive | ||
| H3255 | L858R | 66[1][4] |
| Ba/F3 | ERBB2 Ins G776V,C | 20[5] |
| Ba/F3 | ERBB2 WT | 32[5] |
| Weakly Sensitive / Resistant | ||
| H1819 | ERBB2 amp | 738[1][4] |
| H1781 | ERBB2 Ins G776V, C | 744[1][4] |
| Calu-3 | ERBB2 amp | 915[1][4] |
| HN11 | EGFR & ERBB2 WT | 1820[1][5] |
| HCC827 GR | del E746_A750, MET amp | >3300[1][4] |
| A549 | KRAS mutant | >10000[1] |
| H3122 | EML4-ALK | >10000[1] |
Experimental Protocols
The IC50 values presented in this guide were primarily determined using cell viability or proliferation assays. A common method cited is the MTS assay.[1][3][6]
Cell Viability (MTS) Assay Workflow
This protocol provides a general workflow for determining IC50 values using an MTS-based assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated until attached.[7]
-
Compound Treatment: Cells are then treated with this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.[7]
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow the compound to exert its effect.[1][4][7]
-
MTS Reagent Addition: Following incubation, an MTS reagent is added to each well.[7]
-
Colorimetric Reading: After a further incubation period to allow for the conversion of the MTS tetrazolium salt to formazan by viable cells, the absorbance is measured using a plate reader at 490 nm.[7]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.[8]
Experimental workflow for IC50 determination.
Signaling Pathway
This compound exerts its effect by irreversibly binding to the cysteine 797 residue in the ATP-binding site of EGFR, particularly in mutants like T790M.[3] This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[3][9]
This compound signaling pathway inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of WZ8040: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of WZ8040, a potent and irreversible EGFR T790M inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Pre-Disposal Considerations and Safety Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local regulations. The following are general precautions for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, collect the spillage to prevent it from entering drains or waterways.[1]
This compound Hazard Profile
Understanding the hazard profile of this compound is fundamental to its safe disposal. Key hazard statements and classifications are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
Decomposition: Under fire conditions, this compound may decompose and emit toxic fumes.[1]
Step-by-Step Disposal Procedure
The primary and mandated method for this compound disposal is through an approved waste disposal plant.[1] Do not attempt to dispose of this compound down the drain or in regular trash.
-
Segregation of Waste:
-
Solid Waste: Place un-used or expired solid this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated and disposed of in a designated solid chemical waste container.
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the relevant hazard symbols (e.g., harmful, environmentally hazardous), and the approximate quantity of the waste.
-
-
Storage of Waste:
-
Store waste containers in a cool, well-ventilated, and designated chemical waste storage area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Experimental Protocols
There are no cited experimental protocols for the on-site neutralization or disposal of this compound. The recommended procedure is to collect and transfer the waste to a licensed disposal facility. Any attempt to neutralize or treat the chemical in a laboratory setting without the proper expertise and equipment can be dangerous and may violate regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
